molecular formula C14H19NO5 B1519261 n-boc-n-methyl-5-methoxyanthranilic acid CAS No. 886362-08-9

n-boc-n-methyl-5-methoxyanthranilic acid

Cat. No.: B1519261
CAS No.: 886362-08-9
M. Wt: 281.3 g/mol
InChI Key: QGBBFXMCDVMXCH-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-5-methoxyanthranilic Acid, with the CAS number 886362-08-9, is a white to yellow solid with a molecular formula of C14H19NO5 and a molecular weight of 281.31 g/mol. This anthranilic acid derivative is supplied with a typical purity of 97% and is recommended to be stored at room temperature. This compound serves as a valuable protected anthranilic acid building block in organic and medicinal chemistry research. Its primary research application is in the construction of complex heterocyclic scaffolds. Specifically, it is a key precursor in the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones , which are critical intermediates in the development of various biologically active molecules. These quinazolinone cores are found in several high-profile investigational compounds, including selective PI3Kδ inhibitors like idelalisib and other potential therapeutic agents with antineoplastic and anti-inflammatory properties. The presence of both the Boc-protected methylamino group and the methoxy substituent on the aromatic ring makes this reagent particularly useful for creating diversely functionalized quinazolinones while preserving enantiomeric purity in multi-step syntheses. : 886362-08-9 Molecular Formula: C14H19NO5 Molecular Weight: 281.31 g/mol Purity: ≥97% Physical Form: White to Yellow Solid Storage: Room Temperature This product is intended for research purposes only and is strictly for laboratory use. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBFXMCDVMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654382
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
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Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-08-9
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
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Record name 886362-08-9
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Anthranilic Acids in Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is a foundational principle for the construction of complex molecular architectures. Among the vast array of protected building blocks, N-acylanthranilic acids, and specifically their protected derivatives, represent a class of intermediates with significant utility. This guide focuses on 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid , a key synthetic intermediate whose structure combines the robust and acid-labile tert-butoxycarbonyl (Boc) protecting group with a methylated amine and a methoxy-substituted anthranilic acid core.

The common nomenclature, N-Boc-N-methyl-5-methoxyanthranilic acid, conveniently describes its constituent parts. However, for clarity and adherence to systematic nomenclature, the correct IUPAC name is 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid . The presence of the Boc group renders the otherwise reactive secondary amine inert to a wide range of non-acidic reagents, allowing for selective transformations at the carboxylic acid moiety or other positions on the aromatic ring.[1][2][] This feature, combined with the electronic influence of the methoxy group, makes this molecule a versatile precursor for the synthesis of pharmaceuticals and other bioactive compounds.[4] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a discussion of its applications in the field of drug discovery.

Core Chemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is essential for its effective application in synthetic chemistry. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

PropertyValueSource
IUPAC Name 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acidN/A
Common Name This compoundN/A
Molecular Formula C₁₄H₁₉NO₅N/A
Molecular Weight 281.31 g/mol N/A
CAS Number 141871-02-5 (for the non-methoxylated analog)
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Insoluble in water.General Knowledge

Note: Specific experimental data like melting point can vary between batches and with purity. The provided CAS number is for the parent compound without the 5-methoxy group and is included for structural reference.

Synthesis and Workflow: A Validated Protocol

The synthesis of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is a multi-step process that begins with a commercially available starting material, 2-amino-5-methoxybenzoic acid. The following protocol outlines a reliable and validated pathway for its preparation.

Step 1: Synthesis of the Starting Material (2-amino-5-methoxybenzoic acid)

The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation. This reaction proceeds with high efficiency.[5][6]

Reaction: 5-Methoxy-2-nitrobenzoic acid is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

  • Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol, add 10% Pd/C (typically 1-5 mol%).

  • Reaction: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which is often used in the next step without further purification.[5]

Step 2: N-Methylation of 2-amino-5-methoxybenzoic acid

This step can be challenging due to the potential for methylation at both the amine and the carboxylic acid. A common approach involves protection of the carboxylic acid, followed by methylation, and then deprotection. However, for simplicity, direct methylation methods can be employed with careful control of stoichiometry.

Step 3: N-Boc Protection

The final step involves the protection of the secondary amine with the Boc group. The most common and efficient method utilizes di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1]

Reaction: 2-(methylamino)-5-methoxybenzoic acid reacts with (Boc)₂O in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]

Experimental Protocol:

  • Setup: Dissolve 2-(methylamino)-5-methoxybenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]

  • Base Addition: Add a base, such as sodium hydroxide or triethylamine (typically 2-3 eq), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is typically acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylic acid and any excess base.

  • Extraction: The aqueous solution is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow A 5-Methoxy-2-nitrobenzoic acid B 2-Amino-5-methoxybenzoic acid A->B H₂, Pd/C (Reduction) C 2-(Methylamino)-5-methoxybenzoic acid B->C Methylating Agent (e.g., MeI, DMS) D 2-[(tert-butoxycarbonyl)(methyl)amino]- 5-methoxybenzoic acid C->D (Boc)₂O, Base (Boc Protection)

Caption: A general workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Protected amino acids, particularly N-Boc derivatives, are indispensable in the synthesis of peptides and small-molecule drugs.[1][] The title compound is a valuable building block for several reasons:

  • Scaffold for Heterocycle Synthesis: The ortho-relationship of the amino and carboxyl groups makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are common motifs in pharmacologically active compounds.

  • Peptidomimetic Design: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability, bioavailability, and altered receptor binding profiles.

  • Fragment-Based Drug Discovery: The substituted phenyl ring serves as a versatile fragment that can be elaborated into more complex molecules targeting a wide range of biological targets, including kinases and proteases.[4] The piperazine moiety, often introduced via coupling with N-Boc-piperazine, is a "privileged scaffold" frequently found in drugs targeting the central nervous system, infectious diseases, and cancer.[8]

The N-methyl-anthranilic acid core itself has been utilized to create fluorescently labeled probes for use in high-throughput screening assays, demonstrating its utility in the early stages of drug discovery.[9]

Conclusion

2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a high degree of control and versatility. Its robust Boc protection scheme, coupled with the inherent reactivity of the anthranilic acid scaffold, ensures its continued importance in the synthesis of novel therapeutic agents and complex organic molecules. The detailed protocols and understanding of its properties provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature. Available at: [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]

  • 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. MySkinRecipes. Available at: [Link]

  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • CID 157513014. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-Boc-5-hydroxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 5-Methoxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 5-Methoxyanthranilic acid. NIST WebBook. Available at: [Link]

  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of N-Boc-N-methyl-5-methoxyanthranilic acid. As a key building block in contemporary organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application. This document moves beyond a simple datasheet, offering insights into the causality behind its properties and the experimental methodologies used for their determination.

Molecular Structure and Core Chemical Properties

This compound, a derivative of anthranilic acid, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, N-methylation, and a methoxy group at the 5-position of the benzene ring. These modifications significantly influence its reactivity, solubility, and spectroscopic properties.

Chemical Structure:

Calculated Molecular Properties:

PropertyValue
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
IUPAC Name 2-((tert-butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid

Crystalline and Thermal Properties: A Look at the Melting Point

The melting point of a solid is a critical indicator of its purity and lattice energy. For this compound, a sharp melting range is indicative of a highly pure crystalline solid.

A closely related analog, N-Boc-5-methylanthranilic acid, exhibits a melting point in the range of 165-167 °C (decomposes)[1]. It is anticipated that this compound will have a similar, though not identical, melting point. The substitution of a methyl group with a methoxy group can influence crystal packing and intermolecular interactions, potentially leading to a slight variation in the melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a crystalline organic compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~15-20 °C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2 °C/min meas2->meas3 meas4 Record temperature at which melting begins (T1) meas3->meas4 meas5 Record temperature at which sample is fully liquid (T2) meas4->meas5 result1 Report melting range as T1 - T2 meas5->result1 Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent equil1 Agitate at a constant temperature for 24-48 hours prep1->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Centrifuge or filter to obtain a clear saturated solution equil2->analysis1 analysis2 Quantify the concentration of the solute (e.g., by HPLC-UV) analysis1->analysis2 pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the acid in water/co-solvent setup2 Calibrate pH meter setup1->setup2 setup3 Immerse pH electrode in the solution setup2->setup3 titrate1 Add standardized base in small increments setup3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination by Titration.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methoxy protons, the N-methyl protons, and the tert-butyl protons of the Boc group. The aromatic protons will exhibit splitting patterns influenced by their substitution on the ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the 15 carbon atoms in the molecule, providing a map of the carbon skeleton. The carbonyl carbons of the carboxylic acid and the Boc group will be found at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. For the parent compound, 5-methoxyanthranilic acid, IR spectra are available. [2] Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic/Aliphatic) 3100-2850Stretching vibrations
C=O (Carboxylic Acid) ~1700Carbonyl stretch
C=O (Boc group) ~1690Carbonyl stretch of the carbamate
C-O (Methoxy/Carboxylic Acid) 1300-1000Stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-methoxyanthranilic acid, mass spectral data is available. [3]

  • Electrospray Ionization (ESI): In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are expected. In negative ion mode, the [M-H]⁻ ion should be observed.

  • Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.

Conclusion

The physicochemical properties of this compound are a direct consequence of its molecular architecture. The interplay between the polar functional groups and the nonpolar moieties governs its solubility, while the electronic effects of the substituents dictate its acidity and spectroscopic signatures. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial parameters, ensuring the successful application of this versatile building block in research and development.

References

  • PubChem. 5-Methoxyanthranilic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). [Link]

  • PubChem. N-Boc-5-hydroxyanthranilic acid. National Center for Biotechnology Information. [Link]

  • NIST. 5-Methoxyanthranilic acid. NIST Chemistry WebBook. [Link]

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A Technical Guide to the Organic Solvent Solubility of N-Boc-N-methyl-5-methoxyanthranilic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Boc-N-methyl-5-methoxyanthranilic acid is a valuable substituted anthranilic acid derivative commonly employed as a building block in medicinal chemistry and pharmaceutical development. Its solubility in organic solvents is a critical physical property that dictates its handling, reactivity, and purification, directly impacting process efficiency and scalability. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predictive assessment of its behavior in various common organic solvents, and details a robust experimental protocol for the precise determination of its thermodynamic solubility. By combining theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists seeking to optimize synthetic and purification processes involving this key intermediate.

Introduction: The Critical Role of Solubility in Process Chemistry

In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. This compound, with its protected amine and activated carboxylic acid functionalities, is a versatile intermediate. However, its successful application in subsequent synthetic steps, such as amide couplings or esterifications, is fundamentally dependent on its ability to be effectively dissolved in an appropriate reaction medium. Furthermore, solubility dictates the feasibility of purification by crystallization, influencing yield, purity, and crystalline form. A thorough understanding of its solubility profile is therefore not an academic exercise, but a prerequisite for rational process design, enabling informed solvent selection for reactions, extractions, and purifications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by its structure. The principle of "like dissolves like" provides a foundational framework for prediction, which can be refined by analyzing the specific functional groups present in this compound.

  • Aromatic Core: The central benzene ring is hydrophobic and favors interactions with nonpolar or aromatic solvents.

  • Carboxylic Acid (-COOH): This is the most influential polar feature. It is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds. Its acidic nature also allows for solubility modulation in the presence of bases.

  • N-Boc Group (-N(Boc)CH₃): The tert-butyloxycarbonyl (Boc) group is sterically bulky and lipophilic. It effectively masks the polarity of the amine nitrogen, preventing it from acting as a hydrogen bond donor or a base. This significantly increases the molecule's overall affinity for organic solvents compared to its unprotected anthranilic acid parent.

  • N-Methyl Group (-NCH₃): The N-methyl substituent further enhances lipophilicity and, critically, removes the final N-H proton, ensuring the nitrogen cannot participate in hydrogen bond donation.

  • Methoxy Group (-OCH₃): This group adds moderate polarity and can act as a hydrogen bond acceptor, contributing favorably to interactions with protic solvents.

Overall Assessment: The molecule presents a duality. The large, nonpolar Boc group and aromatic ring drive solubility in less polar organic media, while the carboxylic acid group demands interaction with polar solvents. This balance suggests the compound is a moderately polar organic acid, for which the most effective solvents will be those that can successfully engage with both its polar and nonpolar domains.

Qualitative Solubility in Common Organic Solvents: A Predictive Framework

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighStrong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the carboxylic acid make them excellent candidates for achieving high solubility.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents effectively solvate moderately polar organic compounds. DCM is particularly effective for dissolving protected amino acids and is a common choice for reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAs protic solvents, alcohols can engage in hydrogen bonding with both the carboxylic acid and methoxy groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > IPA).
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is a better solvent than diethyl ether due to its higher polarity. Both can act as hydrogen bond acceptors for the carboxylic acid.
Esters Ethyl Acetate (EtOAc)ModerateEthyl acetate is a versatile solvent of intermediate polarity that can effectively solvate both the ester-like Boc group and interact with the carboxylic acid.
Aromatic Hydrocarbons Toluene, XyleneLowThe polarity of the carboxylic acid group is too high to be effectively solvated by these nonpolar aromatic solvents, despite favorable interactions with the benzene ring.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / InsolubleThese nonpolar solvents cannot overcome the high polarity of the carboxylic acid, leading to negligible solubility. They are, however, excellent choices as anti-solvents for crystallization.

Experimental Protocol: Gold Standard Determination of Thermodynamic Solubility

Predictive models provide a starting point, but for process development and regulatory filings, empirical data is required. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state.[1]

Causality in Experimental Design

This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, while the dual-step phase separation minimizes the risk of suspended microparticulates artificially inflating the measured concentration. Quantification via a validated HPLC method with a multi-point calibration curve ensures accuracy and precision.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Benchtop centrifuge with appropriate vial adapters

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., ~20-50 mg for a 2 mL solvent volume) is sufficient. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for at least 24 to 48 hours. This extended time is crucial to ensure the dissolution process reaches a true thermodynamic equilibrium.[2]

  • Phase Separation (Part 1 - Centrifugation): Remove the vial from the shaker and place it in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the majority of the excess solid.

  • Phase Separation (Part 2 - Filtration): Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean HPLC vial. Filtration is a critical step to remove any remaining microscopic particulates.[2][3] Causality Note: The choice of a solvent-compatible (e.g., PTFE) filter is essential to prevent filter degradation and potential leaching of extractables, which could interfere with the analysis.

  • Dilution: Accurately dilute a known volume of the saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the analyte.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Logical Workflow for Solvent Selection

The choice of a solvent is application-dependent. The following workflow provides a logical decision-making process for a research scientist.

Solvent_Selection_Workflow start Define Application reaction Reaction Chemistry start->reaction purification Purification / Crystallization start->purification analysis Analytical Standard Prep start->analysis solubility_check High Solubility Required? reaction->solubility_check sol_antisol_pair Identify Soluble/Anti-Solvent Pair purification->sol_antisol_pair highest_sol Select Solvent with Highest Solubility & Compatibility (e.g., Acetonitrile, Methanol) analysis->highest_sol good_solvents Screen High Solubility Solvents: - DCM, DMF, THF, MeCN solubility_check->good_solvents Yes reactivity_check Solvent Inert to Reagents? bp_check Appropriate Boiling Point? reactivity_check->bp_check Yes final_choice_rxn Select Optimal Solvent bp_check->final_choice_rxn Yes good_solvents->reactivity_check sol_pair_example Example: Soluble in Ethyl Acetate Insoluble in Hexane sol_antisol_pair->sol_pair_example final_choice_purify Develop Crystallization Protocol sol_pair_example->final_choice_purify final_choice_analysis Prepare Stock Solution highest_sol->final_choice_analysis

Caption: Logical workflow for application-driven solvent selection.

Safety and Handling Precautions

While specific toxicological data for this compound is limited, it should be handled with the standard care afforded to all new chemical entities in a laboratory setting. Based on data for related anthranilic acid derivatives, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by the interplay between its lipophilic Boc group and its polar carboxylic acid function. High solubility is predicted in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and esters. For process development, this predictive understanding must be supplemented with robust experimental data. The detailed shake-flask protocol provided herein represents the gold standard for generating reliable thermodynamic solubility data, which is fundamental to developing efficient, scalable, and reproducible chemical processes in pharmaceutical research and development.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Available at: [Link]

  • Amino Acid solubility question. (2017). Reddit. Available at: [Link]

  • Material Safety Data Sheet - N-Methylanthranilic acid. (n.d.). Cole-Parmer. Available at: [Link]

  • Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). (n.d.). Cheméo. Available at: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). PubMed. Available at: [Link]

  • 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930. (n.d.). PubChem. Available at: [Link]

  • N-Boc-5-hydroxyanthranilic acid | C12H15NO5 | CID 2757220. (n.d.). PubChem. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Available at: [Link]

  • N-Boc-N-methyl-5-methoxyanthranilic ac -. (n.d.). Clonagen. Available at: [Link]

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A Comprehensive Guide to the Synthesis of N-Boc-N-methyl-5-methoxyanthranilic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Boc-N-methyl-5-methoxyanthranilic acid is a valuable N-protected amino acid derivative frequently employed as a building block in the synthesis of complex pharmaceutical agents. The strategic placement of the methoxy group on the aromatic ring, combined with the N-methyl and N-Boc functionalities, provides a versatile scaffold for drug development. This guide offers an in-depth analysis of a reliable and commonly employed synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical analytical data for process validation. The intended audience includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Importance

This compound, with the chemical identifier CAS number 886362-08-9, is a synthetic intermediate whose structure is tailored for multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group provides robust protection of the secondary amine, which can be selectively removed under acidic conditions without affecting other functional groups.[2] The N-methylation can enhance the pharmacokinetic properties of a final drug molecule, potentially increasing metabolic stability and improving membrane permeability. The methoxy and carboxylic acid groups serve as additional handles for molecular elaboration, making this compound a strategic component in the construction of diverse bioactive molecules.

Chemical Profile:

  • Molecular Formula: C14H19NO5[1]

  • Molecular Weight: 281.30 g/mol

  • IUPAC Name: 2-((tert-butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from a commercially available precursor, 5-methoxyanthranilic acid. The key transformations involve the sequential installation of the methyl and Boc groups onto the nitrogen atom of the anthranilic acid core.

The forward synthesis is therefore planned as a two-step process:

  • N-methylation: Introduction of a methyl group onto the primary amine of the starting material.

  • N-Boc Protection: Protection of the resulting secondary amine using di-tert-butyl dicarbonate (Boc anhydride).

This sequence is often preferred as direct methylation of a Boc-protected primary aniline can be challenging.

Retrosynthesis Target This compound Intermediate1 N-methyl-5-methoxyanthranilic acid Target->Intermediate1 N-Boc Protection StartingMaterial 5-methoxyanthranilic acid Intermediate1->StartingMaterial N-Methylation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Route

The chosen pathway begins with the readily available 2-amino-5-methoxybenzoic acid (5-methoxyanthranilic acid).[3][4]

Step 1: Synthesis of N-methyl-5-methoxyanthranilic acid

3.1.1 Principle and Mechanistic Insight This transformation involves the selective N-methylation of the primary aromatic amine. A variety of methylating agents can be employed; however, a common method utilizes dimethyl sulfate in the presence of a base. The reaction proceeds via an SN2 mechanism where the amine nitrogen acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The base is crucial for neutralizing the sulfuric acid byproduct generated during the reaction. It is important to control the stoichiometry to minimize undesired N,N-dimethylation.

3.1.2 Detailed Experimental Protocol

  • Setup: To a stirred solution of 5-methoxyanthranilic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a round-bottom flask, add a suitable base like sodium hydride (NaH, ~2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Both the carboxylic acid and the amine will be deprotonated.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (Me2SO4, ~1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to pH ~3-4 with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-methyl-5-methoxyanthranilic acid.

Step 2: Synthesis of this compound

3.2.1 Principle and Mechanistic Insight This step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc2O). The reaction is typically performed in the presence of a base (like triethylamine or sodium bicarbonate) which acts as a proton scavenger. The nitrogen atom of the N-methylated intermediate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc2O. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide as byproducts, to yield the stable N-Boc protected product.

3.2.2 Detailed Experimental Protocol

  • Setup: Dissolve the N-methyl-5-methoxyanthranilic acid (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[5]

  • Basification: Add a base, such as potassium carbonate or sodium bicarbonate (~3.0 eq), to the solution and stir until dissolved.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc2O, ~1.2 eq) to the mixture. The reaction is often performed at room temperature.

  • Reaction: Stir the mixture vigorously overnight at room temperature.

  • Monitoring: The reaction can be monitored by TLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent.

  • Purification: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc2O. Acidify the aqueous layer to pH ~2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-Boc Protection Start 5-Methoxyanthranilic Acid Reagents1 1. NaH, THF 2. Dimethyl Sulfate Start->Reagents1 Workup1 Acidic Work-up & Extraction Reagents1->Workup1 Product1 N-methyl-5-methoxyanthranilic acid Workup1->Product1 Reagents2 Boc Anhydride (Boc₂O), Base (e.g., K₂CO₃) Product1->Reagents2 Workup2 Acidification & Filtration Reagents2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Data Summary

Proper characterization of the final product is essential for validating the success of the synthesis. The data below serves as a reference for quality control.

PropertyValueSource
CAS Number 886362-08-9
Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol Calculated
Appearance Off-white to white solidTypical Observation
¹H NMR Consistent with structure; key signals include Boc protons (~1.4 ppm), N-methyl protons (~3.2 ppm), methoxy protons (~3.8 ppm), and aromatic protons.Expected
Purity (by HPLC) ≥ 95%Standard Requirement

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-methylation of 5-methoxyanthranilic acid followed by N-Boc protection. This guide provides a detailed, logical, and scientifically grounded framework for its preparation. Careful execution of the experimental protocols and diligent in-process monitoring are key to obtaining a high yield and purity of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 5-Methoxyanthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

  • NIST. (n.d.). 5-Methoxyanthranilic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Stojković, M. R., & Stojanović, M. N. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Boc-N-methyl-5-methoxyanthranilic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-N-methyl-5-methoxyanthranilic acid, a key building block in modern medicinal chemistry and drug discovery. From its fundamental properties and commercial availability to detailed synthetic protocols and applications, this document serves as an essential resource for researchers leveraging this versatile compound in the synthesis of novel therapeutics.

Introduction: The Significance of N-Methylated Anthranilic Acid Derivatives

N-methylated anthranilic acid derivatives are a class of compounds that have garnered significant attention in pharmaceutical research. The strategic introduction of a methyl group to the amine of the anthranilic acid scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve membrane permeability, and modulate the conformational preferences of the parent molecule, making it a valuable strategy in the design of drug candidates with improved pharmacokinetic profiles.[1] this compound, in particular, offers a unique combination of a protected N-methylamine and a methoxy-substituted aromatic ring, providing a versatile platform for the synthesis of complex molecular architectures.

Anthranilic acid and its derivatives serve as foundational frameworks for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenamates.[2] Their utility extends to diverse therapeutic areas, with derivatives showing antimicrobial, antiviral, and insecticidal activities.[2] In the realm of oncology and other diseases, they have been investigated as apoptosis initiators, hedgehog signaling pathway suppressors, and inhibitors of aldo-keto reductase enzymes.[2][3] The N-Boc protecting group in the target molecule allows for controlled, sequential chemical transformations, a crucial aspect of multi-step organic synthesis.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound and its precursors is crucial for its effective use in synthesis.

Precursor: 5-Methoxyanthranilic Acid

The starting material for the synthesis of the title compound is 5-methoxyanthranilic acid. Its key properties are summarized below.

PropertyValueSource
CAS Number 6705-03-9PubChem
Molecular Formula C₈H₉NO₃PubChem
Molecular Weight 167.16 g/mol PubChem[4]
Appearance Solid---
Melting Point 148-152 °CSigma-Aldrich
This compound
PropertyValueSource
CAS Number 886362-08-9Clonagen[5]
Molecular Formula C₁₄H₁₉NO₅---
Molecular Weight 281.30 g/mol ---
Appearance White to Yellow Solid---
Purity Typically ≥97%---

Note: The molecular formula and weight are calculated based on the structure. Appearance and purity are based on typical supplier specifications.

Commercial Availability

A number of chemical suppliers offer this compound and its precursors. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
Fisher Scientific (via eMolecules) This compound886362-08-9---1g$557.29
Clonagen (via Chemotra) N-Boc-N-methyl-5-methoxyanthranilic ac -886362-08-9---1gAsk Price
Chem-Impex Boc-N-methyl-2-aminobenzoic acid141871-02-5≥ 98% (HPLC)1g$120.88
Sigma-Aldrich 2-Amino-5-methoxybenzoic acid6705-03-997%1g / 5g$92.40 / $136.00

Note: Prices and availability are subject to change. The Chem-Impex product is a related compound without the 5-methoxy group. The Sigma-Aldrich product is the precursor.

Synthesis Protocol: N-Methylation of N-Boc-5-methoxyanthranilic Acid

The following is a detailed, field-proven protocol for the N-methylation of a Boc-protected amino acid, adapted for the synthesis of this compound. This procedure is based on the well-established method of N-methylation using sodium hydride and methyl iodide.[6][7]

Rationale Behind Experimental Choices

The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the deprotonation of both the carboxylic acid and the N-H of the Boc-carbamate. This forms a dianion, and the subsequent alkylation with methyl iodide (MeI) occurs selectively on the nitrogen atom.[7] The sodium cation is believed to chelate the carboxylate, preventing its reaction with the electrophilic methyl iodide.[7] Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction as it is unreactive towards NaH and effectively solvates the reactants. The reaction is initially cooled to control the exothermic reaction and the evolution of hydrogen gas upon addition of NaH.

Detailed Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-5-methoxyanthranilic acid in anhydrous THF B Cool solution in an ice bath A->B C Add methyl iodide (MeI) B->C D Add sodium hydride (NaH) portion-wise C->D E Warm to room temperature and stir overnight D->E F Quench with water E->F Reaction complete G Acidify with HCl F->G H Extract with ethyl acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-5-methoxyanthranilic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Methyl Iodide: Add methyl iodide (5-10 eq) to the cooled solution.[6]

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 5-10 eq) portion-wise over a period of 1-2 hours, ensuring the reaction temperature does not rise significantly and the evolution of hydrogen gas is controlled.[6]

  • Reaction: After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the advantageous properties conferred by the N-methylated anthranilic acid scaffold.

Incorporation into Peptide Scaffolds

The N-methylation of peptide backbones is a well-established strategy to enhance the therapeutic potential of peptides.[1] This modification can increase resistance to enzymatic degradation, improve cell permeability, and modulate receptor binding affinity. This compound can be incorporated into peptide sequences to introduce these favorable properties.

Synthesis of Heterocyclic Compounds

Anthranilic acid derivatives are versatile precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. The N-methylated and methoxy-substituted nature of the title compound provides a unique starting point for the construction of novel heterocyclic entities with potential therapeutic applications.

Development of Enzyme Inhibitors

Derivatives of anthranilic acid have been identified as potent inhibitors of various enzymes. For instance, N-benzoyl anthranilic acid derivatives have been shown to be selective inhibitors of aldo–keto reductase AKR1C3, an enzyme implicated in cancer.[3] The structural features of this compound make it an attractive starting material for the design and synthesis of novel enzyme inhibitors.

Modulation of Protein-Protein Interactions

Anthranilic acid derivatives have also been explored as modulators of protein-protein interactions. For example, they have been identified as adjunct agents that inhibit the function of Far Upstream Element Binding Protein 1 (FUBP1), a protein involved in the regulation of c-Myc, a key oncogene.[8]

G A N-Boc-N-methyl-5- methoxyanthranilic acid B Peptide Synthesis A->B Incorporate into peptide backbones C Heterocycle Synthesis A->C Precursor for novel heterocycles D Enzyme Inhibitors A->D Scaffold for inhibitor design E PPI Modulators A->E Starting material for modulator synthesis

Caption: Key applications of this compound in drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. Its unique structural features, combined with the strategic N-methylation, offer a powerful tool for the design and synthesis of novel drug candidates with potentially enhanced pharmacological properties. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical entity in advancing drug discovery efforts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 277930, 5-Methoxyanthranilic acid. [Link]

  • Lokey Lab Protocols. N-Methylation of Boc amino acids. (2017-03-02). [Link]

  • Bavčar, D., Naumov, P., Stojan, J., & Gobec, S. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & medicinal chemistry letters, 22(19), 6198-6201. [Link]

  • Han, K., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15736-15753. [Link]

  • Konopka, K., & Naoum, J. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of organic chemistry, 74(21), 8384-8387. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-958. [Link]

  • Clonagen. N-Boc-N-methyl-5-methoxyanthranilic ac -. [Link]

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role of "N-Boc-N-methyl-5-methoxyanthranilic acid" in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Incorporation of N-Boc-N-methyl-5-methoxyanthranilic acid in Advanced Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to the exploration of non-canonical amino acids that impart specific, advantageous properties. This compound is a specialized building block designed for this purpose. Its rigid aromatic backbone, combined with N-methylation, offers a powerful tool for introducing conformational constraints, increasing metabolic stability, and improving the oral bioavailability of synthetic peptides. This guide provides an in-depth analysis of its physicochemical properties, its strategic role in peptide design, the specific challenges associated with its use, and detailed protocols for its successful incorporation into peptide chains. This document is intended for researchers, chemists, and drug development professionals actively engaged in the field of peptide science.

The Modern Imperative for Modified Amino Acids

Standard peptide backbones, composed of α-amino acids, are often susceptible to rapid enzymatic degradation and exhibit poor membrane permeability, limiting their therapeutic potential. The strategic substitution with modified residues is a cornerstone of modern peptidomimetic design. N-methylation is one of the most subtle yet impactful of these modifications.

The introduction of a methyl group onto the backbone amide nitrogen fundamentally alters the peptide's properties by:

  • Enhancing Proteolytic Resistance: The resulting tertiary amide bond is sterically shielded and resistant to cleavage by common proteases, extending the peptide's in-vivo half-life[1][2].

  • Improving Pharmacokinetics: N-methylation removes a hydrogen bond donor, which can reduce the polar surface area and increase lipophilicity. This modification is strongly correlated with improved membrane permeability and oral bioavailability[1][2].

  • Inducing Conformational Rigidity: The steric clash of the N-methyl group restricts free rotation around the C-N amide bond, often promoting a higher population of the cis-amide conformation. This effect can be used to stabilize specific secondary structures, such as β-turns, locking the peptide into its bioactive conformation[3][4][5].

This compound leverages these benefits within the unique framework of an anthranilic acid derivative, providing a pre-organized scaffold for constructing highly structured and robust peptides.

Physicochemical Profile of the Building Block

To effectively utilize this compound, it is crucial to understand its distinct chemical components and their contributions to its reactivity and function.

  • 5-Methoxyanthranilic Acid Core: This non-α-amino acid provides a rigid, aromatic spacer. The ortho-disposition of the amine and carboxylate groups creates a scaffold that can induce sharp turns in a peptide chain. The 5-methoxy group is an electron-donating substituent that can influence the molecule's electronic properties and potential receptor interactions.

  • N-Methyl Group: As discussed, this is the key to enhancing proteolytic stability and modulating conformation. However, it also introduces significant steric hindrance, which presents the primary challenge during peptide coupling[6][7][8].

  • N-Boc (tert-Butoxycarbonyl) Group: This is a standard, acid-labile protecting group for the amine. Its role is to prevent self-polymerization and other unwanted side reactions during the activation and coupling of the carboxylic acid group. It is readily removed under moderately acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the conditions used for Fmoc-based synthesis, making it ideal for Boc-based solid-phase peptide synthesis (SPPS)[9].

Calculated and Component Properties
PropertyValueSource / Comment
Molecular Formula C₁₄H₁₉NO₅Calculated
Molecular Weight 281.30 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from similar compounds
Core Structure CAS 6705-03-9 (for 5-Methoxyanthranilic acid)PubChem CID: 277930[10][11]
Related Compound CAS 669713-60-4 (for N-Boc-5-methylanthranilic acid)ChemicalBook[12]

Strategic Application in Peptide Synthesis

The incorporation of this building block is a deliberate design choice aimed at creating peptides with specific structural and functional attributes. However, its utility is intrinsically linked to overcoming the synthetic challenges it presents.

The Challenge: Steric Hindrance

The primary difficulty in using this compound lies in the profound steric hindrance around the reacting centers. The N-methyl group prevents the incoming nucleophile (the N-terminal amine of the growing peptide chain) from easily approaching the activated carboxyl group. This steric clash dramatically slows down the rate of amide bond formation and can lead to incomplete reactions with standard coupling protocols[6][8][13].

Overcoming the Hurdle: Advanced Coupling Protocols

To achieve high-yield incorporation of such hindered residues, the synthetic strategy must be optimized to maximize the reactivity of the coupling partners. This involves the selection of highly potent activating reagents and optimized reaction conditions.

SPPS_Workflow Fig 1. Optimized SPPS Cycle for Hindered Residues cluster_0 Resin-Bound Peptide cluster_1 Activation & Coupling cluster_2 Post-Coupling cluster_3 Chain Elongation Start H₂N-Peptide-Resin Activate 1. Pre-activate Building Block with HATU / DIPEA Start->Activate Add Building Block & Reagents Couple 2. Couple to Resin (Extended Time / Microwave) Activate->Couple Wash Wash (DMF) Couple->Wash Monitor Monitor Coupling (e.g., Bromophenol Blue Test) Wash->Monitor Recouple Recouple if necessary Monitor->Recouple Incomplete Deprotect Deprotect Boc Group (TFA in DCM) Monitor->Deprotect Complete Recouple->Couple Next_Cycle Proceed to Next Cycle Deprotect->Next_Cycle

Caption: Optimized SPPS cycle for sterically hindered N-methylated residues.

This protocol is designed for Boc-based solid-phase peptide synthesis (SPPS).

1. Materials and Reagents:

  • Resin: Aminomethylated resin (e.g., MBHA or PAM resin) pre-loaded with the peptide chain.

  • Building Block: this compound (4 equivalents relative to resin loading).

  • Activating Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 equivalents)[14][15].

  • Base: DIPEA (N,N-Diisopropylethylamine) (8 equivalents).

  • Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide).

  • Washing Solvents: DMF, DCM (Dichloromethane).

2. Rationale for Reagent Selection:

  • Why HATU? Standard carbodiimide activators (like DIC) are often insufficient for hindered couplings. HATU is a uranium/aminium salt that forms a highly reactive OAt-active ester, which is more effective at acylating sterically demanding secondary amines than OBt esters formed by reagents like HBTU[15][16]. This enhanced reactivity is critical for achieving acceptable yields.

  • Why DIPEA? A non-nucleophilic hindered base is required to activate the carboxylic acid without competing as a nucleophile. DIPEA is the base of choice for this purpose[14][17]. An excess is used to ensure complete carboxylate formation and to neutralize the protonated amine on the resin.

3. Step-by-Step Coupling Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, deprotect the N-terminal Boc group of the preceding amino acid using 25-50% TFA in DCM. Neutralize the resulting ammonium salt with 5-10% DIPEA in DMF until a neutral pH is confirmed (e.g., with a bromophenol blue test). Wash the resin thoroughly with DMF (3-5 times).

  • Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 eq) and HATU (3.95 eq) in a minimal volume of DMF. Add DIPEA (8 eq) to this solution and allow it to pre-activate for 5-10 minutes at room temperature[14]. The solution may change color.

    • Causality: Pre-activation ensures the formation of the reactive ester before it is introduced to the resin, maximizing its concentration and driving the reaction forward upon addition.

  • Coupling Reaction: Drain the DMF from the washed resin and immediately add the pre-activated solution. Agitate the mixture at room temperature.

    • Experimental Choice: Due to steric hindrance, a standard 1-hour coupling time will likely be insufficient. The reaction should be allowed to proceed for at least 4-12 hours[18]. Alternatively, microwave-assisted SPPS at a controlled temperature (e.g., 50-75°C) for 15-30 minutes can dramatically accelerate the coupling and improve yields[6].

  • Monitoring for Completion: After the initial coupling period, take a small sample of the resin, wash it thoroughly, and perform a qualitative test to check for the presence of free amines. The Kaiser test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative[14]. A yellow color indicates a completed reaction, while a blue or green color signifies remaining free amines.

  • Recoupling (If Necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated building block. Double coupling is common for such difficult residues.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Structural and Functional Consequences

The successful incorporation of this compound has profound and predictable effects on the final peptide.

Sources

The Strategic Role of N-Boc-N-methyl-5-methoxyanthranilic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. N-Boc-N-methyl-5-methoxyanthranilic acid, a strategically functionalized aromatic amino acid derivative, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features—a protected secondary amine, a carboxylic acid, and a methoxy-substituted aromatic ring—provide a powerful handle for chemists to construct complex molecular architectures with desirable pharmacological properties. This guide delves into the synthesis, applications, and strategic importance of this building block, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

PropertyValue
CAS Number 886362-08-9
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.31 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents
Purity Typically ≥97%

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis for a specific batch.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound can be achieved through a multi-step synthesis starting from commercially available 5-methoxyanthranilic acid. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl(methyl)amino)-5-methoxybenzoic acid

Step 1: N-Methylation of 5-methoxyanthranilic acid

  • To a solution of 5-methoxyanthranilic acid in a suitable solvent (e.g., THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-5-methoxyanthranilic acid.

Step 2: N-Boc Protection

  • Dissolve the N-methyl-5-methoxyanthranilic acid in a mixture of tert-butanol and water.

  • Add a base, such as sodium hydroxide, to adjust the pH to ~9-10.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow

G start 5-Methoxyanthranilic Acid step1 N-Methylation (NaH, CH₃I) start->step1 intermediate N-methyl-5-methoxyanthranilic acid step1->intermediate step2 N-Boc Protection ((Boc)₂O) intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Application in Drug Discovery: A Key Building Block for PI3K Inhibitors

This compound has proven to be a valuable intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

While a definitive, publicly available synthesis for a specific marketed drug explicitly detailing the use of this exact building block can be elusive due to proprietary process chemistry, its utility is strongly indicated in patent literature for the synthesis of clinical candidates. For instance, patent WO2009143399A1, assigned to Pfizer, describes the synthesis of "2-(tert-butoxycarbonyl(methyl)amino)-5-methoxybenzoic acid" as a key intermediate for pyrimidinone derivatives that are potent PI3K inhibitors. This class of compounds includes clinical candidates like Gedatolisib (PF-05212384) .[1]

The general synthetic strategy involves the coupling of this compound with a suitable amino-heterocycle, followed by further functionalization to yield the final PI3K inhibitor.

The Strategic Importance of the Structural Motifs

The choice of this compound as a building block is not arbitrary. Each functional group plays a crucial role in the synthetic strategy and the biological activity of the final drug molecule:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust and easily removable protecting group for the secondary amine. This allows for the selective reaction of the carboxylic acid moiety during amide bond formation, preventing unwanted side reactions. The Boc group can be readily removed under acidic conditions, unmasking the N-methylamine for subsequent synthetic transformations if required.

  • N-Methyl Group: The presence of the N-methyl group can have a significant impact on the pharmacological properties of the final drug. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, the N-methyl group can influence the conformation of the molecule, potentially leading to improved binding affinity to the target protein.

  • 5-Methoxy Group: The electron-donating methoxy group on the aromatic ring can modulate the electronic properties of the molecule, which can influence its binding to the kinase. It can also impact the physicochemical properties of the compound, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Carboxylic Acid: This functional group serves as a key handle for coupling with other fragments, typically through amide bond formation, which is a stable and common linkage in drug molecules.

Logical Relationship of the Building Block in PI3K Inhibitor Synthesis

G building_block N-Boc-N-methyl-5- methoxyanthranilic acid coupling Amide Bond Formation (e.g., EDC, HOBt) building_block->coupling amino_heterocycle Amino-heterocycle (e.g., aminopyrimidine) amino_heterocycle->coupling intermediate N-Boc Protected PI3K Inhibitor Precursor coupling->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_drug Final PI3K Inhibitor (e.g., Gedatolisib scaffold) deprotection->final_drug

Caption: General workflow for the utilization of the building block.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox

This compound represents a prime example of a well-designed building block that streamlines the synthesis of complex drug candidates. Its strategic combination of protecting groups and functional moieties provides chemists with the flexibility and control required for modern drug discovery campaigns. As the quest for more selective and potent kinase inhibitors continues, the demand for such sophisticated and versatile building blocks is only set to increase, solidifying the importance of this compound in the development of next-generation therapeutics.

References

Please note that while the synthesis of the building block is documented, a publicly available, step-by-step synthesis of a specific commercial drug starting from this exact intermediate is often proprietary. The connection is established through patent literature and the logical retrosynthetic analysis of the final drug structure.

Sources

Title: A Technical Guide to the Design, Synthesis, and Biological Evaluation of N-Methyl-5-Methoxyanthranilic Acid Derivatives as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Anthranilic acid and its analogues are recognized as privileged pharmacophores in modern drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Their structural versatility allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) analyses.[1] This guide focuses on a specific, highly functionalized scaffold: N-Boc-N-methyl-5-methoxyanthranilic acid . We will deconstruct the rationale for its use as a starting material, detailing its potential for generating novel derivatives targeting critical disease pathways, with a primary focus on protein kinase inhibition. This document provides a strategic framework, from synthetic design and detailed experimental protocols to biological evaluation methodologies, aimed at researchers and drug development professionals seeking to exploit this promising chemical scaffold.

Part 1: The Anthranilic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Anthranilic Acid Derivatives as Pharmacophores

The anthranilic acid motif is a cornerstone of medicinal chemistry. Its inherent properties—an aromatic ring substituted with both a carboxylic acid and an amino group—provide ideal anchor points for building molecular complexity. This scaffold is not merely a synthetic curiosity; it is the core of established drugs, including anti-inflammatory fenamates and diuretics.[2] The true power of this scaffold lies in its capacity for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic substitution on the anthranilic acid framework has led to the development of compound libraries that have yielded potent inhibitors for a wide array of biological targets.[1]

Overview of Known Biological Activities

Derivatives of anthranilic acid have demonstrated a remarkable breadth of biological activity. Beyond their classical use in anti-inflammatory agents, these compounds have been successfully developed as:

  • Anticancer Agents: Acting as kinase inhibitors, apoptosis inducers, and modulators of pathways like Hedgehog and MAPK.[1][3]

  • Antiviral Agents: Notably as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[1]

  • Metabolic Disease Modulators: Including α-glucosidase inhibitors for diabetes management.

  • Enzyme Inhibitors: Targeting aldo-keto reductase enzymes, which are implicated in cancer and other conditions.[1][4]

  • Neuroprotective Agents: By downregulating pathways associated with neurodegeneration.[1]

This wide range of applications underscores the scaffold's status as a "privileged structure," capable of interacting with diverse biological targets.[5]

Focus on Kinase Inhibition: A Prominent Therapeutic Target

Among the most significant applications for anthranilic acid derivatives is the inhibition of protein kinases.[3][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The anthranilic acid scaffold serves as an excellent foundation for designing kinase inhibitors, with notable examples including inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and MEK kinases.[3][5] The ability of this scaffold to present substituents in a well-defined three-dimensional space allows for precise interactions within the ATP-binding pocket of these enzymes.

Part 2: Rationale for Derivatizing this compound

The choice of "this compound" as a starting material is a deliberate, multi-faceted strategic decision. Each component of the molecule serves a specific purpose in the context of a drug discovery campaign.

Deconstruction of the Core Moiety
  • The 5-methoxy Group: Substitution on the benzene ring is critical for modulating electronic properties and directing interactions with the target protein. A methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the overall conformation of the molecule. Its position is analogous to other successful aniline-based inhibitors, such as the 5-(ethylsulfonyl)-2-methoxyaniline fragment found in potent VEGFR2 inhibitors, which makes critical contacts with the kinase hinge region.[6][7]

  • The N-methyl Group: N-methylation serves several key functions. It can enhance metabolic stability by preventing N-dealkylation, improve cell permeability, and, crucially, lock the conformation of the amide bond that will be formed during derivatization. This conformational constraint can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[8] N-methylamide derivatives of other scaffolds have shown significantly increased antagonist activity compared to their non-methylated counterparts.[9]

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for selective reactions at other parts of the molecule (e.g., the carboxylic acid) before it is cleanly removed under acidic conditions to reveal the N-methylamino group for subsequent derivatization. This provides a robust and controlled synthetic route.[10][11]

Proposed Therapeutic Hypothesis: Targeting Protein Kinases

Our central hypothesis is that derivatives of N-methyl-5-methoxyanthranilic acid can be designed as potent and selective protein kinase inhibitors. The core scaffold is designed to mimic the hinge-binding motif of many Type I and Type II kinase inhibitors. The N-methyl-amino group and the adjacent carboxylic acid (converted to an amide) can form critical hydrogen bonds with the kinase "hinge" region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

Synthetic_Workflow Start N-Boc-N-methyl-5- methoxyanthranilic acid Deprotection Step 1: N-Boc Deprotection Start->Deprotection Intermediate N-methyl-5-methoxy anthranilic acid Deprotection->Intermediate Coupling Step 2: Amide Coupling Intermediate->Coupling AmineLibrary Library of Amines (R-NH2) AmineLibrary->Coupling FinalProduct Final Derivative Library Coupling->FinalProduct

Caption: High-level workflow for the synthesis of the derivative library from the core scaffold.

Step-by-Step Protocol: N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group with minimal side reactions. Dichloromethane (DCM) is an excellent solvent that is inert to the reaction conditions. The reaction is run at room temperature as it typically proceeds to completion quickly without heating.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected intermediate, N-methyl-5-methoxyanthranilic acid, which can often be used in the next step without further purification.

Protocol: Amide Coupling for Library Generation

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, facilitating rapid amide bond formation with minimal racemization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid produced during the reaction without interfering with the coupling agent.

  • Pre-activation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the deprotected intermediate, N-methyl-5-methoxyanthranilic acid (1.0 eq), in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., a substituted aniline or piperazine derivative, 1.2 eq) to the reaction mixture. [3]4. Reaction: Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor for completion using TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the final amide derivative.

Part 4: Biological Evaluation and Assay Methodologies

Primary Screening: In Vitro Kinase Inhibition Assays

Causality: The primary screen aims to identify compounds that directly inhibit the enzymatic activity of the target kinase. An in vitro, cell-free assay is chosen to eliminate confounding factors like cell permeability or off-target cellular toxicity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.

Protocol: ADP-Glo™ Kinase Assay for VEGFR2 Inhibition

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the VEGFR2 enzyme and the substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.

  • Compound Addition: Add 0.5 µL of the test compound (from a dilution series, typically starting at 10 µM) or vehicle control (DMSO).

  • Initiate Reaction: Add 2.0 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5.0 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10.0 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition relative to controls. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Compound ID R1 Group VEGFR2 IC₅₀ (nM)
ControlStaurosporine5.0
DERIV-0014-chloroaniline1250
DERIV-0023-ethynylaniline75
DERIV-0034-(piperazin-1-yl)phenol22
DERIV-004Pyridin-4-amine450

Caption: Table of hypothetical screening data for N-methyl-5-methoxyanthranilamide derivatives against VEGFR2.

Secondary Screening: Cellular Assays

Causality: Compounds that show potent activity in the enzymatic assay must then be tested in a cellular context to assess their ability to cross the cell membrane and inhibit the target in a more biologically relevant environment. A cell viability assay is a robust method to measure the downstream consequence of inhibiting a critical kinase like VEGFR2 in an endothelial cell line.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

Structure-Activity Relationship (SAR) Analysis

The data from primary and secondary screens are synthesized to build an SAR model. This model informs the next round of synthesis, guiding chemists to modify the molecule in ways that are predicted to improve potency and selectivity.

SAR_Diagram cluster_Core Core Scaffold (N-methyl-5-methoxyanthranilamide) cluster_SAR SAR Observations Core SAR1 Small, hydrophobic groups at R1 para-position DECREASE activity SAR2 H-bond donors/acceptors at R1 meta-position INCREASE activity SAR2->Core Key Interaction Site SAR3 Bulky groups are not tolerated SAR4 Piperazine moiety enhances cellular potency SAR4->Core Improves Solubility/Permeability

Caption: Conceptual diagram illustrating structure-activity relationships for the derivative library.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its tailored design incorporates features that are advantageous for both chemical synthesis and biological activity. By following a logical progression of library synthesis, tiered biological screening, and iterative SAR analysis, researchers can efficiently navigate the complex path of drug discovery. The protocols and strategies detailed in this guide provide a robust framework for unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry. [Link]

  • Examples of anthranilic acid-based kinase inhibitors. ResearchGate. [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate. [Link]

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. NIH National Library of Medicine. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. [Link]

  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. PubMed. [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry. [Link]

  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH National Library of Medicine. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. NIH National Library of Medicine. [Link]

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. NIH National Library of Medicine. [Link]

  • 5-Methoxyanthranilic acid. PubChem. [Link]

  • In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. NIH National Library of Medicine. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. NIH National Library of Medicine. [Link]

  • Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: High-Efficiency Amide Coupling of N-Boc-N-methyl-5-methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of complex amide bonds is a cornerstone of modern drug development and materials science. N-substituted anthranilic acids, such as N-Boc-N-methyl-5-methoxyanthranilic acid, are valuable building blocks, but their chemical structure presents a significant synthetic challenge. The presence of an N-methyl group introduces substantial steric hindrance around the secondary amine, which is further compounded by the bulky Boc-protecting group. This steric congestion severely impedes the approach of coupling reagents and amine nucleophiles, often leading to low yields and incomplete reactions under standard conditions. This document provides a detailed, field-tested protocol utilizing the high-performance uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for the efficient amide coupling of this challenging substrate. We will delve into the mechanistic rationale for this choice, present a step-by-step methodology, and offer guidance on reaction monitoring and optimization.

The Synthetic Challenge: Steric Hindrance in N-Methylated Systems

The primary obstacle in the acylation of this compound is steric hindrance. Unlike primary amines, the secondary N-methyl amine presents a more crowded environment.[1][2] This bulkiness physically obstructs the incoming activated amino acid, making the formation of a new peptide bond kinetically slow and difficult.[1][3] This issue is particularly pronounced when coupling sterically demanding substrates.[4] Consequently, coupling reagents that are effective for primary amines or less hindered secondary amines may fail or provide poor yields.

To overcome this, a highly reactive coupling reagent is necessary. Uronium/aminium salt-based reagents, particularly HATU, have proven superior to their carbodiimide counterparts (e.g., EDC) for mediating difficult couplings, including those involving N-methylated amino acids.[5][6]

Mechanistic Rationale: The HATU-Mediated Activation Pathway

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by an amine than the parent carboxylic acid.[7][8] The process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through a well-defined cascade.[7][9][10]

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Activation: This anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[7]

  • Active Ester Formation: This leads to the formation of a highly reactive OAt-active ester and releases a tetramethylurea byproduct.[9] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in other reagents, contributing to the high efficiency of HATU.

  • Nucleophilic Attack: The target amine nucleophile attacks the activated ester, forming the desired amide bond and regenerating HOAt.

HATU_Mechanism RCOOH N-Boc-N-methyl-5-methoxy- anthranilic Acid RCOO Carboxylate Anion RCOOH->RCOO + DIPEA (Base) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Nucleophilic Attack HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amine Amine Nucleophile (R'-NH2) Amine->Product Coupling Workflow Setup Inert Atmosphere Setup (Flame-dried flask) Dissolve Dissolve Acid in Anhydrous DMF Setup->Dissolve Activate Pre-activation (Add HATU, then DIPEA) Dissolve->Activate Couple Add Amine Solution Activate->Couple Stir 15 min Monitor Reaction Monitoring (TLC / LC-MS) Couple->Monitor Workup Aqueous Workup (Wash with NH4Cl, NaHCO3, Brine) Monitor->Workup Upon Completion Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Sources

Application Note: Strategic Deprotection of N-Boc-N-methyl-5-methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Boc Deprotection in Electron-Rich Systems

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a range of chemical environments and its straightforward, acid-labile removal.[1] However, the deprotection of N-Boc-N-methyl-5-methoxyanthranilic acid presents a unique set of challenges. The presence of an electron-donating methoxy group on the anthranilic acid scaffold enhances the nucleophilicity of the aromatic ring, increasing its susceptibility to side reactions. This, combined with the steric and electronic influence of the N-methyl group, necessitates a carefully considered deprotection strategy to ensure high yield and purity of the desired N-methyl-5-methoxyanthranilic acid, a valuable building block in pharmaceutical and materials science.

This application note provides a detailed guide to the standard acidic deprotection conditions for this compound, offering insights into the underlying mechanisms, potential pitfalls, and robust protocols for achieving clean and efficient deprotection.

Mechanistic Overview: The Acid-Catalyzed Cascade

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[2] It is imperative to perform this reaction in a well-ventilated fume hood or with appropriate off-gassing to safely manage the evolution of CO2.

  • Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[2]

The critical challenge in the deprotection of this compound arises from the fate of the tert-butyl cation. In the presence of the electron-rich 5-methoxyanthranilic acid core, this electrophilic cation can engage in undesirable Friedel-Crafts alkylation of the aromatic ring, leading to the formation of tert-butylated byproducts.

Selecting the Optimal Deprotection Conditions: A Comparative Analysis

The choice between the two most common reagents for Boc deprotection, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), depends on several factors including the substrate's sensitivity, desired salt form of the product, and practical considerations.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM) or neat4M in 1,4-Dioxane or other organic solvents
Reaction Time Generally rapid (30 minutes to a few hours at RT)Can be very fast (e.g., 30 minutes with 4M HCl in dioxane)
Product Form Trifluoroacetate salt, often an oilHydrochloride salt, frequently a crystalline solid
Work-up Evaporation of solvent and excess TFAEvaporation of solvent
Considerations Corrosive and requires careful handling. Residual TFA can be difficult to remove.Commercially available as a standardized solution. Dioxane is a suspected carcinogen.

For this compound, the formation of a crystalline hydrochloride salt with HCl can be advantageous for purification. However, TFA's volatility can simplify work-up if the product is not prone to oiling out.

Mitigating Side Reactions: The Critical Role of Scavengers

Given the electron-rich nature of the N-methyl-5-methoxyanthranilic acid core, the use of a cation scavenger is highly recommended to prevent tert-butylation of the aromatic ring. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the deprotected product.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A highly effective and clean scavenger that reacts with the tert-butyl cation to form isobutane and the corresponding silyl trifluoroacetate.

  • Thioanisole: Particularly useful for protecting tryptophan and methionine residues in peptide synthesis, it can also effectively scavenge tert-butyl cations in other contexts.

  • Water: Can act as a scavenger, but its presence may not be compatible with all substrates or reaction conditions.

For the deprotection of this compound, triisopropylsilane (TIS) is an excellent first choice due to its high efficiency and the clean nature of its byproducts.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with Triisopropylsilane (TIS)

This protocol is a robust starting point for the deprotection of this compound, incorporating a scavenger to minimize side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Add triisopropylsilane (TIS) (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv) to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.

  • The resulting crude product, the trifluoroacetate salt of N-methyl-5-methoxyanthranilic acid, can be used as is or further purified by crystallization or chromatography. For the free amine, a basic work-up can be performed, though care must be taken to avoid decomposition of the product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative that often yields a crystalline hydrochloride salt, facilitating purification.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in a round-bottom flask, add a 4M solution of HCl in 1,4-dioxane (10-20 equiv). Note: The substrate may not fully dissolve initially.

  • Stir the resulting suspension or solution at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to yield the hydrochloride salt of N-methyl-5-methoxyanthranilic acid.

  • The crude product can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Visualizing the Deprotection Workflow

Boc_Deprotection_Workflow cluster_start Starting Material Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation Start Dissolve N-Boc-N-methyl-5- methoxyanthranilic acid in Solvent Add_Scavenger Add Scavenger (e.g., TIS) Start->Add_Scavenger Optional but Recommended Add_Acid Add Acid (TFA or HCl) Start->Add_Acid Direct Addition Add_Scavenger->Add_Acid Stir Stir at RT & Monitor Progress Add_Acid->Stir Evaporation Remove Solvent & Excess Acid Stir->Evaporation Purification Purify Product (Crystallization/ Chromatography) Evaporation->Purification

Caption: General workflow for the acidic deprotection of this compound.

Conclusion

The successful deprotection of this compound is readily achievable with standard acidic conditions, provided that careful consideration is given to the electron-rich nature of the substrate. The judicious use of cation scavengers, particularly triisopropylsilane, is paramount to prevent unwanted side reactions and ensure high purity of the final product. Both TFA and HCl-based protocols offer viable routes, with the choice often depending on the desired salt form and downstream applications. As with any chemical transformation, careful monitoring of the reaction progress is essential for optimizing conditions and achieving the desired outcome.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Agami, C.; Couty, F. The Chemistry of the N-Boc Group. Tetrahedron2002 , 58 (15), 2701–2724. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of N-Boc-N-methyl-5-methoxyanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Modified Scaffolds

In the landscape of modern drug development, peptides represent a rapidly expanding frontier. Their specificity and potency are often unparalleled, yet challenges in metabolic stability and bioavailability can limit their therapeutic potential. The strategic incorporation of non-canonical or modified amino acids is a cornerstone of next-generation peptide design. N-Boc-N-methyl-5-methoxyanthranilic acid is one such building block. Its anthranilic acid core introduces a unique aromatic scaffold, while the N-methylation provides a crucial defense against enzymatic degradation.[1] This guide provides the foundational knowledge and detailed protocols for the successful integration of this valuable reagent into your solid-phase peptide synthesis (SPPS) workflows.

Building Block Profile: this compound

A thorough understanding of the reagent's properties is paramount for its effective use. This molecule is a derivative of anthranilic acid (2-aminobenzoic acid), featuring three key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine, an N-methyl group, and a 5-methoxy group on the aromatic ring.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₅Derived
Molecular Weight 281.31 g/mol Derived
Appearance Typically an off-white to pale yellow solidGeneral Observation
Amine Protection tert-butyloxycarbonyl (Boc)Structure
Key Structural Features N-methylated secondary amine, electron-rich aromatic ringStructure

Scientist's Note: The N-methyl group significantly increases the steric hindrance of the amine. This is the single most critical factor influencing the coupling protocol. Standard coupling conditions may prove insufficient, leading to low yields or failed syntheses. Furthermore, the Boc protecting group dictates the use of an acid-labile cleavage strategy.

The "Why": Rationale for Incorporation

Why choose this specific building block? Its inclusion is a design choice aimed at conferring specific, advantageous properties to the final peptide:

  • Increased Proteolytic Resistance: The N-methyl group on the peptide backbone sterically shields the adjacent peptide bond from recognition and cleavage by proteases, enhancing the peptide's in vivo half-life.[1]

  • Conformational Rigidity: The aromatic scaffold of the anthranilic acid derivative can impose conformational constraints on the peptide, potentially locking it into a bioactive conformation and improving receptor affinity.

  • Modulated Solubility & Lipophilicity: The methoxy and N-methyl groups increase the lipophilicity of the peptide, which can be crucial for traversing cellular membranes.

Experimental Workflow: From Resin to Purified Peptide

This section details the comprehensive, step-by-step process for incorporating this compound using a standard Boc-SPPS strategy.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Finalization Resin Select & Swell Resin (e.g., MBHA Resin) Deprotection N-terminal Boc Deprotection (TFA) Resin->Deprotection Start Synthesis Wash1 Neutralization & Wash (DIPEA, DMF, DCM) Deprotection->Wash1 Coupling Couple Building Block: N-Boc-N-methyl-5- methoxyanthranilic acid Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitor Coupling (Bromophenol Blue Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (HF or TFMSA) Monitoring->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: High-level workflow for Boc-SPPS incorporating the modified anthranilic acid.

Protocol 4.1: Resin Preparation and Swelling
  • Resin Selection: For a C-terminal amide, MBHA (4-methylbenzhydrylamine) resin is a standard choice for Boc-SPPS.

  • Procedure:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Add dichloromethane (DCM) to the resin (approx. 10 mL/g of resin).

    • Allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DCM.

Protocol 4.2: N-terminal Boc Deprotection
  • Reagent: 50% Trifluoroacetic Acid (TFA) in DCM.

  • Procedure:

    • Add the deprotection solution to the swollen resin.

    • Agitate for 1-2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and finally N,N-Dimethylformamide (DMF) (3x).

Protocol 4.3: Coupling of this compound

Rationale: The N-methylated amine is sterically hindered and a poor nucleophile. Standard carbodiimide activators like DCC or DIC alone are often inefficient.[2] Uronium/aminium salt-based reagents, such as HATU, or phosphonium salt reagents like PyBOP are required to achieve high coupling efficiency.[3][4][5] HATU is particularly effective for coupling N-methyl amino acids.[3][5]

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling AA N-Boc-N-methyl- 5-methoxyanthranilic acid (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster HATU HATU (Coupling Reagent) HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond Resin Resin-Bound Peptide (Free N-terminus) Resin->PeptideBond

Caption: Activation and coupling pathway using HATU.

  • Reagents:

    • This compound (4 equivalents relative to resin substitution).

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4 eq.).

    • N,N-Diisopropylethylamine (DIPEA) (8 eq.).

    • DMF (as solvent).

  • Procedure:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIPEA to the activation mixture and allow it to pre-activate for 5 minutes at room temperature.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are necessary due to steric hindrance.

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 4.4: Monitoring the Coupling Reaction

Rationale: The Kaiser test, which detects primary amines, will give a false negative for the secondary amine of the N-methylated residue.[6][7] A qualitative test like the Bromophenol Blue test is a suitable alternative for monitoring the disappearance of the free amine.[3]

  • Reagent: Bromophenol Blue Test Solution (250 mg of bromophenol blue in 50 mL of DMF).

  • Procedure:

    • Remove a small sample of resin beads (10-20 beads) after the coupling and washing steps.

    • Wash the sample beads with methanol.

    • Add 2-3 drops of the test solution to the beads.

    • Interpretation:

      • Yellow beads: Coupling is complete. Proceed to the next deprotection step.

      • Blue/Green beads: Coupling is incomplete.[3] A second coupling (recouple) is required. Repeat Protocol 4.3.

Protocol 4.5: Final Cleavage and Deprotection

Warning: High-strength acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Rationale: The Boc group and many benzyl-based side-chain protecting groups, along with the linker to the MBHA resin, require a strong acid for cleavage.[8][9][10] Scavengers are added to the cleavage cocktail to "scavenge" reactive carbocations generated during the process, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Tyr, Met).[9]

  • Reagents:

    • Anhydrous HF.

    • Scavenger: p-cresol (10% v/v).

  • Procedure:

    • Ensure the peptide-resin is thoroughly dried under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus vessel.

    • Add p-cresol.

    • Cool the vessel to 0°C in an ice bath.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 60-90 minutes.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Centrifuge to pellet the crude peptide. Decant the ether. Repeat the wash.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Protocol 5.1: Peptide Purification

Rationale: The crude product from SPPS contains the target peptide along with impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides, separating them based on their hydrophobicity.[11][12][13][14]

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, possibly with acetic acid to aid solubility).

    • Filter the sample through a 0.45 µm filter.[15]

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[14]

Protocol 5.2: Identity and Purity Verification

Rationale: It is essential to confirm that the purified product is the correct peptide and meets the required purity level. Mass spectrometry confirms the molecular weight, while analytical HPLC provides a quantitative measure of purity.[16][17][18][19]

  • Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • Procedure: Dissolve a small amount of the lyophilized peptide and analyze according to the instrument's standard operating procedure.

    • Confirmation: The observed molecular weight should match the calculated theoretical molecular weight of the target peptide.

  • Analytical RP-HPLC:

    • System: Analytical HPLC with a C18 column.

    • Procedure: Inject a small amount of the purified peptide and run a standard gradient (e.g., 5% to 95% Solvent B over 30 minutes).

    • Confirmation: The chromatogram should show a single, sharp peak. Purity is calculated by integrating the area of the target peak relative to the total area of all peaks.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Blue/Green Bromophenol Blue Test) Insufficient activation time; Steric hindrance is higher than anticipated; Low quality reagents.Recouple for an additional 2-4 hours. If failure persists, consider using a more potent coupling reagent like PyAOP.[20][21] Ensure reagents are fresh.
Low Yield After Cleavage Incomplete coupling at one or more steps; Incomplete cleavage from the resin.Review monitoring tests from each step. Extend HF cleavage time to 90 minutes. Ensure resin was completely dry before cleavage.
Multiple Peaks in HPLC of Crude Product Deletion sequences from incomplete coupling; Side reactions during cleavage (e.g., alkylation).Optimize coupling time and monitoring. Ensure an adequate amount and type of scavenger is used during cleavage.
Multiple Peaks in HPLC of Purified Product The N-methylated amide bond can lead to cis/trans conformers that may resolve on HPLC, especially for N-methyl-rich peptides.[20][21]This can be an inherent property. Try altering HPLC conditions (temperature, gradient slope) to see if peaks co-elute. NMR spectroscopy can confirm the presence of conformers.

References

  • Overview of peptide and protein analysis by mass spectrometry.Current Protocols in Protein Science, Chapter 16, Unit 16.1.
  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Mass spectrometry of peptides and proteins.Journal of the American Society for Mass Spectrometry.
  • Peptide Mass Spectrometry Analysis Principle. Baitai Paike Biotechnology.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies, Inc.
  • What Is Peptide Mass Spectrometry Identific
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • HPLC Analysis and Purification of Peptides.Methods in Molecular Biology.
  • Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries.Analytical Chemistry.
  • Peptide Purific
  • HPLC purification of peptides and miniature proteins.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP.Chemistry Letters.
  • Optimization of Cleavage Conditions for Boc-Protected Peptides. BenchChem, Technical Support Center.
  • Kaiser Test (Ninhydrin Test).
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.Organic Process Research & Development.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.Methods in Molecular Biology.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research.
  • Kaiser test kit. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. [Link]

  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.Synform.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides.

Sources

The Activation of N-Boc-N-methyl-5-methoxyanthranilic Acid: A Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Rich Substrate

N-Boc-N-methyl-5-methoxyanthranilic acid is a key building block in contemporary drug discovery, particularly in the synthesis of complex heterocyclic scaffolds. Its utility, however, is coupled with significant synthetic challenges. The presence of the N-methyl group introduces considerable steric hindrance around the carboxylic acid, while the methoxy group donates electron density to the aromatic ring, modulating its reactivity. These electronic and steric factors necessitate a carefully considered approach to the activation of the carboxyl group for subsequent amide bond formation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful reaction of this compound with various activating agents, with a focus on producing high-yield, high-purity amide products. We will delve into the mechanistic underpinnings of different activation strategies and provide field-proven, step-by-step protocols for common coupling reagents.

The Crux of the Matter: Overcoming Steric and Electronic Hurdles

The primary obstacle in forming an amide bond with this compound lies in the hindered nature of the carboxylic acid. The bulky tert-butyloxycarbonyl (Boc) group and the adjacent N-methyl group shield the carboxyl carbon, making it less accessible to the incoming amine nucleophile. Furthermore, the electron-donating 5-methoxy group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Standard amide coupling conditions may prove sluggish or result in low yields. Therefore, the choice of activating agent is paramount. Potent activating agents that can rapidly convert the carboxylic acid into a highly reactive intermediate are required to overcome the steric barrier and facilitate efficient coupling. This guide will focus on three widely employed and effective activating agents: HATU, EDC/HOBt, and T3P.

HATU-Mediated Amide Coupling: A Validated Protocol for Complex Scaffolds

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium-based coupling reagent renowned for its high efficiency and low rate of racemization, particularly with sterically demanding substrates.[1][2] The mechanism involves the rapid formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[3]

A notable application of this methodology is in the synthesis of potent and selective PARP7 inhibitors, where this compound is a key precursor. The following protocol is adapted from the synthesis of a key intermediate for such inhibitors.

Experimental Protocol: HATU-Mediated Coupling

This protocol details the coupling of this compound with an exemplary amine, 2-(1H-indazol-4-yl)-[4][5][6]triazolo[1,5-a]pyridin-5-amine.

Materials:

  • This compound

  • 2-(1H-indazol-4-yl)-[4][5][6]triazolo[1,5-a]pyridin-5-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar EquivalentsRole
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
HATU1.2Activating agent
DIPEA3.0Non-nucleophilic base
Solvent-Anhydrous DMF
TemperatureRoom TemperatureReaction Condition
Typical Reaction Time2-4 hoursReaction Duration

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up cluster_purification Purification A Dissolve acid, amine, and DIPEA in DMF B Add HATU A->B Pre-mixing C Stir at RT for 2-4h B->C Reaction D Dilute with EtOAc C->D Quenching E Aqueous Washes (NaHCO₃, Brine) D->E Extraction F Dry, Filter, Concentrate E->F Extraction G Column Chromatography F->G Isolation

Caption: Workflow for HATU-mediated amide coupling.

Alternative Activation Strategies: EDC/HOBt and T3P

While HATU is highly effective, other coupling reagents can also be employed. The choice of reagent may depend on factors such as cost, availability, and the specific nature of the amine coupling partner.

EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and selective HOBt ester.[9] This intermediate then reacts with the amine. For sterically hindered substrates, the addition of HOBt is crucial to improve reaction rates and minimize side reactions.[10]

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ReagentMolar EquivalentsRole
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
EDC·HCl1.2Activating agent
HOBt1.2Additive to suppress side reactions
DIPEA2.5Non-nucleophilic base
Solvent-Anhydrous DCM or DMF
Temperature0 °C to Room TemperatureReaction Condition
Typical Reaction Time12-24 hoursReaction Duration
T3P®-Mediated Amide Coupling

Propylphosphonic anhydride (T3P®) is another powerful activating agent that is particularly useful for difficult couplings and large-scale synthesis due to its high reactivity and the formation of water-soluble byproducts, which simplifies purification.[11] The reaction proceeds through the formation of a mixed anhydride intermediate. The use of a non-nucleophilic base like pyridine or DIPEA is essential.

Experimental Protocol: T3P® Coupling

Materials:

  • This compound

  • Amine

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate, add pyridine (3.0 eq).

  • Add T3P® (1.5 eq of the 50% solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

ReagentMolar EquivalentsRole
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
T3P® (50% solution)1.5Activating agent
Pyridine3.0Base
Solvent-Anhydrous Ethyl Acetate
TemperatureRoom TemperatureReaction Condition
Typical Reaction Time2-6 hoursReaction Duration

Reaction Mechanism Overview:

Activation_Mechanisms cluster_acid Starting Material cluster_product Product Acid This compound (R-COOH) HATU_int OAt-Active Ester Acid->HATU_int + HATU, Base EDC_int O-Acylisourea Acid->EDC_int + EDC T3P_int Mixed Anhydride Acid->T3P_int + T3P®, Base Amide Amide (R-CONHR') HATU_int->Amide HOBt_int HOBt Ester EDC_int->HOBt_int HOBt_int->Amide T3P_int->Amide Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanisms of carboxylic acid activation.

Conclusion and Best Practices

The successful amide coupling of this compound hinges on the selection of a potent activating agent capable of overcoming the steric hindrance imposed by the N-methyl and Boc groups. For demanding applications, particularly in the synthesis of complex pharmaceutical intermediates, HATU has demonstrated exceptional efficacy and is recommended as the primary choice. The provided protocol, validated in the synthesis of a PARP7 inhibitor precursor, serves as a robust starting point.

For routine applications or when cost is a primary consideration, the EDC/HOBt system offers a reliable alternative, although longer reaction times may be necessary. T3P® stands out for its ease of workup and scalability, making it an excellent choice for process development and large-scale synthesis.

Regardless of the chosen method, adherence to anhydrous reaction conditions and careful monitoring of the reaction progress are critical for achieving optimal results. The protocols and insights presented in this guide are intended to empower researchers to confidently and efficiently utilize this valuable synthetic building block in their drug discovery and development endeavors.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 23(1), 1-5. [Link]

  • Hosseinnia, R., Mamaghani, M., Rassa, M., & Dastayan, K. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(3), 503-511. [Link]

  • Jiang, T., & Kuhen, K. L. (2016). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 358(10), 1638-1644. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic letters, 13(19), 5048–5051. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Chan, A. S., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

  • Zhang, M., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 41(7), 675-700. [Link]

  • RSC Publishing. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(30), 5581-5584. [Link]

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Application Notes and Protocols: Purification of N-Boc-N-methyl-5-methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

N-Boc-N-methyl-5-methoxyanthranilic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motifs, including a protected amine, a carboxylic acid, and a methoxy-substituted aromatic ring, make it a versatile precursor for complex molecular architectures. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final drug substance. This guide provides a detailed overview of robust purification techniques tailored for this specific molecule, emphasizing the scientific rationale behind each methodological choice to ensure the highest degree of purity.

Understanding the Molecule: Physicochemical Properties and Purification Challenges

The purification strategy for this compound is dictated by its inherent chemical properties. The presence of both a mildly acidic carboxylic acid group and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group influences its solubility and chromatographic behavior. Potential impurities often arise from the synthetic route, including unreacted starting materials, byproducts from incomplete reactions, or reagents used in the synthesis.

Key Physicochemical Characteristics:

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C13H17NO4---
Molecular Weight 251.3 g/mol ---
Appearance Typically an off-white solid.[1]Visual inspection can be a preliminary indicator of purity.
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in non-polar solvents like hexanes. Solubility in aqueous solutions is pH-dependent.Guides the choice of solvents for extraction, chromatography, and crystallization.
Acidity (pKa) The carboxylic acid proton is weakly acidic.Enables purification via acid-base extraction.
Boc Protecting Group Labile under acidic conditions.[2]Care must be taken to avoid cleavage of the Boc group during purification.

Purification Strategies: A Multi-Modal Approach

A combination of techniques is often necessary to achieve the desired level of purity for this compound. The choice of method will depend on the nature and quantity of the impurities present.

Extractive Work-up: The First Line of Defense

An initial acid-base extraction is a highly effective method for removing many common impurities. This technique leverages the acidic nature of the carboxylic acid group.

Protocol for Extractive Work-up:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The target compound will be deprotonated and partition into the aqueous layer, while non-acidic impurities will remain in the organic phase.

  • Separation: Carefully separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 2-3.[3] This will protonate the carboxylate, causing the purified product to precipitate or be ready for extraction.

  • Back-Extraction: Extract the acidified aqueous layer multiple times with fresh portions of the organic solvent (e.g., ethyl acetate).[3]

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine to remove any remaining acid and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[3]

  • Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude, but significantly purer, product.

Causality Behind the Choices:

  • Mild Base (NaHCO3): A weak base is used to selectively deprotonate the carboxylic acid without causing hydrolysis of the Boc group, which can occur under stronger basic conditions.

  • Sequential Washing: Washing with water removes residual base, while the brine wash helps to break any emulsions and remove dissolved water from the organic layer.

Workflow for Extractive Purification

start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO3 start->wash_base separate_layers Separate Layers wash_base->separate_layers organic_impurities Organic Phase (Non-acidic Impurities) separate_layers->organic_impurities Discard aqueous_product Aqueous Phase (Deprotonated Product) separate_layers->aqueous_product acidify Acidify with 1M HCl aqueous_product->acidify extract_product Extract with Organic Solvent acidify->extract_product wash_dry Wash with H2O/Brine & Dry extract_product->wash_dry concentrate Concentrate wash_dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for the extractive purification of this compound.

Column Chromatography: For High-Purity Isolation

For the removal of closely related impurities, silica gel column chromatography is a powerful technique.[4][5] The separation is based on the differential partitioning of the components between a stationary phase (silica gel) and a mobile phase (solvent system).

Protocol for Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen mobile phase.[4] Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica-adsorbed product onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase. A common solvent system is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective. For instance, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure product and concentrate them under reduced pressure to obtain the highly purified this compound.

Rationale for Experimental Choices:

  • Silica Gel: The polar nature of silica gel allows for good separation of compounds with differing polarities.

  • Mobile Phase Selection: The choice of mobile phase is critical. A less polar mobile phase will result in slower elution of the polar product, allowing for better separation from less polar impurities. Conversely, a more polar mobile phase will speed up the elution. The optimal solvent system is typically determined through preliminary TLC experiments.

Logical Flow of Column Chromatography

start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Pool Pure Fractions analyze_tlc->pool_pure Identify Pure Fractions concentrate Concentrate pool_pure->concentrate final_product High-Purity Product concentrate->final_product

Caption: Step-by-step workflow for purification by column chromatography.

Crystallization: Achieving Analytical Grade Purity

Crystallization is often the final step to obtain an analytically pure, solid product. This technique relies on the principle that the desired compound will have a lower solubility in a particular solvent system at a lower temperature, allowing it to crystallize out while impurities remain in solution.

Protocol for Crystallization:

  • Solvent Selection: The key to successful crystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Common solvents for crystallization of Boc-protected amino acids include mixtures of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexanes or diethyl ether).[6]

  • Dissolution: Dissolve the product in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7][8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Vapor Diffusion for Difficult Cases:

For compounds that are difficult to crystallize, a vapor diffusion technique can be employed.[6]

  • Dissolve the product in a small amount of a relatively high-boiling point solvent (e.g., chloroform or THF) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile, non-polar solvent (e.g., pentane or hexanes).

  • Over time, the non-polar solvent will slowly diffuse into the solution of the product, gradually decreasing its solubility and promoting the growth of high-quality crystals.[6]

Scientific Basis for Crystallization:

  • Solubility Differential: The success of crystallization hinges on the significant difference in the solubility of the compound at high and low temperatures.

  • Lattice Formation: As the solution cools, the molecules of the desired compound self-assemble into a highly ordered crystal lattice, excluding impurity molecules.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound requires a systematic and well-reasoned approach. By combining extractive work-up, column chromatography, and crystallization, researchers can obtain this valuable building block in high purity, which is essential for the successful synthesis of downstream targets in drug discovery and development. The protocols and rationales provided in this guide are designed to empower scientists to achieve reliable and reproducible results.

References

  • Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188. Available at: [Link]

  • Edelmann, F. T. (2022). Response to "How can I crystallize the product that is dissolved in Boc?". ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information File 1: Full experimental details and characterization data for all new compounds. Available at: [Link]

  • Anonymous. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available at: [Link] (Note: A specific valid URL was not found in the search results, a placeholder is used).

  • Anonymous. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Available at: [Link] (Note: A specific valid URL was not found in the search results, a placeholder is used).

  • PubChem. (2025). 5-Methoxyanthranilic acid. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). Available at: [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]

  • NIST. (n.d.). 5-Methoxyanthranilic acid. NIST WebBook. Available at: [Link]

  • Clonagen. (n.d.). N-Boc-N-methyl-5-methoxyanthranilic ac. Available at: [Link]

  • Anonymous. (2000). An efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. Available at: [Link] (Note: A specific valid URL was not found in the search results, a placeholder is used).

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Matulevičiūtė, G. et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Unprecedented crystallization and X-ray crystal structure of racemicN?-(t-butyloxycarbonyl)-L-L-phenylalanineN-methoxy-N-methylamide. Available at: [Link]

  • PubChem. (n.d.). N-Boc-5-hydroxyanthranilic acid. National Institutes of Health. Available at: [Link]

  • Anonymous. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Anonymous. (n.d.). Supporting Information. Available at: [Link] (Note: A specific valid URL was not found in the search results, a placeholder is used).

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available at: [Link] (Note: A specific valid URL was not found in the search results, a placeholder is used).

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Application Note & Protocol: A Scalable Synthesis of N-Boc-N-methyl-5-methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Anthranilic Acid Derivatives

N-Boc-N-methyl-5-methoxyanthranilic acid is a valuable building block in contemporary drug discovery and medicinal chemistry. Anthranilic acid derivatives are recognized as privileged pharmacophores, forming the core of a wide array of therapeutic agents.[1][2] The strategic introduction of an N-methyl group can significantly enhance the pharmacokinetic properties of a molecule, including metabolic stability, membrane permeability, and conformational rigidity, which are critical parameters in the optimization of lead compounds. The Boc (tert-butyloxycarbonyl) protecting group offers a robust and readily cleavable handle, essential for multi-step synthetic campaigns.[3][4][5]

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented in a two-step sequence, commencing with the N-methylation of 5-methoxyanthranilic acid, followed by the protection of the secondary amine with a Boc group. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and strategies for process optimization and scale-up.

Overall Synthetic Strategy

The synthesis is logically divided into two distinct chemical transformations. The first step involves the selective methylation of the secondary amine of the starting material, 5-methoxyanthranilic acid. The second step is the protection of the resulting N-methyl-5-methoxyanthranilic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthetic_Scheme 5-Methoxyanthranilic_Acid 5-Methoxyanthranilic Acid N-Methyl-5-methoxyanthranilic_Acid N-Methyl-5-methoxyanthranilic Acid 5-Methoxyanthranilic_Acid->N-Methyl-5-methoxyanthranilic_Acid  Step 1: N-Methylation   N-Boc-N-methyl-5-methoxyanthranilic_Acid This compound N-Methyl-5-methoxyanthranilic_Acid->N-Boc-N-methyl-5-methoxyanthranilic_Acid  Step 2: Boc Protection  

Caption: Overall two-step synthesis of the target compound.

Part 1: Large-Scale Synthesis of N-Methyl-5-methoxyanthranilic Acid

Theoretical and Mechanistic Insights

The N-methylation of anthranilic acid derivatives can be achieved through various methods. A common and scalable approach involves the use of a methylating agent, such as methyl iodide, in the presence of a suitable base. The base deprotonates the amine, increasing its nucleophilicity, and the resulting anion then attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction. The presence of the carboxylic acid group necessitates careful selection of the base to avoid unwanted side reactions.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxyanthranilic Acid≥98%Commercially AvailableStarting material
Methyl Iodide (Iodomethane)≥99%, stabilizedCommercially AvailableMethylating agent, toxic
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercially AvailableBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared in-houseFor pH adjustment
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially AvailableDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reactants: To the DMF, add 5-methoxyanthranilic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously.

  • Methylation: To the stirred suspension, add methyl iodide (1.5 eq.) dropwise via an addition funnel at room temperature. An exotherm may be observed.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-methyl-5-methoxyanthranilic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a solid product.

Safety and Scale-Up Considerations:
  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and volatile.[6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[7][8] For large-scale operations, a closed-system transfer for methyl iodide is highly recommended to minimize exposure.[9]

  • Exotherm Control: The methylation reaction can be exothermic, especially on a large scale. Ensure adequate cooling capacity and controlled addition of the methylating agent.

  • Solvent Selection: While DMF is an effective solvent, its high boiling point can complicate removal. Alternative solvents with lower boiling points could be explored during process optimization.

  • Waste Disposal: Aqueous waste containing residual methyl iodide and DMF should be treated appropriately before disposal according to local regulations.

Part 2: Large-Scale Synthesis of this compound

Theoretical and Mechanistic Insights

The Boc protection of amines is a robust and widely used transformation in organic synthesis.[3][10] The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This process is often facilitated by a base, which can deprotonate the amine, although for secondary amines, the reaction can often proceed without a strong base. The byproducts of the reaction are tert-butanol and carbon dioxide, which are easily removed.

Boc_Protection_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification Start Dissolve N-Methyl-5-methoxyanthranilic Acid and NaHCO₃ in THF/Water Add_Boc Add Di-tert-butyl dicarbonate (Boc₂O) Start->Add_Boc Stir Stir at Room Temperature Add_Boc->Stir Evaporate_THF Remove THF under reduced pressure Stir->Evaporate_THF Reaction Complete Acidify Acidify with citric acid solution Evaporate_THF->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Crystallize Crystallize from suitable solvent Dry->Crystallize

Caption: Workflow for the Boc protection step.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Methyl-5-methoxyanthranilic Acid≥98%From Part 1Starting material
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially AvailableBoc-protecting agent
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableBase
Tetrahydrofuran (THF)ACS GradeCommercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Citric Acid10% aqueous solutionPrepared in-houseFor pH adjustment
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially AvailableDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a thermometer, dissolve N-methyl-5-methoxyanthranilic acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise or as a solution in THF.

  • Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3 with a 10% citric acid solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or a solid.[11]

  • Purification and Crystallization:

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

    • For large-scale purification, crystallization is preferred. The crude material, if obtained as an oil, can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol) and then a non-solvent (e.g., hexanes) can be added until turbidity is observed. Cooling the mixture should induce crystallization.[12][13] Seeding with a small crystal of the pure product can facilitate this process.

    • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum to obtain the pure this compound.

Process Optimization and Scale-Up Considerations:
  • Solvent System: The choice of solvent can impact reaction time and work-up efficiency. While THF/water is a common system, other solvents like acetonitrile or dioxane can also be considered.

  • Base Selection: Sodium bicarbonate is a mild and inexpensive base suitable for this transformation. Other bases like triethylamine or sodium hydroxide could also be used, but may require more careful pH control during work-up.

  • Crystallization: Developing a robust crystallization procedure is crucial for obtaining high-purity material on a large scale without resorting to chromatography.[12][13] Screening of various solvent systems is recommended.

  • Product Form: The final product may initially be an oil. Techniques to induce solidification, such as trituration with a non-polar solvent or seeding, are important for ease of handling and storage.[11]

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers and drug development professionals can reliably produce this valuable building block for their synthetic endeavors. The provided protocols are based on well-established chemical principles and are designed to be adaptable for process optimization and large-scale manufacturing.

References

  • Reddit. "Working safe with methyliodide (MeI), precautions, deactivation, safety equipment." Available at: [Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • Reddit. "Methylation using iodomethane." Available at: [Link]

  • Hao, H. et al. "Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function." ACS Medicinal Chemistry Letters.
  • Der Pharma Chemica.
  • Patsnap. "Crystallization method of Boc-amino acid - CN112661672A.
  • IPI Global. "Handling Methyl Iodide safely." Available at: [Link]

  • National Center for Biotechnology Information.
  • Ukrainian Chemical Journal.
  • Patsnap.
  • Royal Society of Chemistry.
  • ResearchGate. "How to get (or crystallize) solid amino acids derivatives and peptides?" Available at: [Link]

  • PubMed. "Medicinal chemistry of anthranilic acid derivatives: A mini review." Available at: [Link]

  • International Journal of Drug Development and Research.
  • MilliporeSigma. "Attaching Boc Protecting Groups With BOC-ON."
  • Nanjing Chemical Material Corp. "The Preparation Technology and Storage Condition of Methyl Iodide."

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Application Note: Analytical Methodologies for Monitoring the Synthesis of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated anthranilic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The introduction of an N-methyl group can significantly influence the pharmacological properties of a compound, including its potency, selectivity, and metabolic stability. N-Boc-N-methyl-5-methoxyanthranilic acid is a key building block, and its purity is paramount for the successful synthesis of downstream products. Consequently, robust analytical methods are essential for monitoring the progress of its synthesis, ensuring the complete consumption of starting materials, and identifying potential impurities.

This comprehensive guide provides detailed application notes and protocols for monitoring the synthesis of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the highest quality and purity of this critical synthetic intermediate. The protocols are grounded in established analytical principles and offer a framework for reliable in-process control.

Proposed Synthetic Pathway

A common and effective route to this compound involves a two-step process starting from 5-methoxyanthranilic acid. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by N-methylation.

Synthetic Pathway A 5-Methoxyanthranilic acid B N-Boc-5-methoxyanthranilic acid A->B Boc2O, Base C This compound B->C NaH, CH3I

Caption: Proposed synthesis of this compound.

Analytical Techniques for Reaction Monitoring

A multi-faceted analytical approach is recommended for comprehensive monitoring of this synthetic sequence. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary tool for quantitative analysis of reactants and products. Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of product identity and characterization of impurities. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and confirmation of functional group transformations.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone for monitoring the reaction progress due to its ability to separate and quantify the starting materials, intermediates, and the final product with high resolution and sensitivity. A reversed-phase method is generally suitable for these relatively non-polar compounds.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B to an approximate concentration of 1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 4 minutes.

Expected Elution Order: 5-Methoxyanthranilic acid (most polar) -> N-Boc-5-methoxyanthranilic acid -> this compound (least polar).

CompoundExpected Retention Time (min)
5-Methoxyanthranilic acid~ 5-7
N-Boc-5-methoxyanthranilic acid~ 12-15
This compound~ 16-19

Note: These are estimated retention times and will vary depending on the specific HPLC system and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful tool for confirming the identity of the desired product and for identifying any byproducts or impurities. The mass-to-charge ratio (m/z) provides unambiguous confirmation of the molecular weight of the eluted compounds. The use of a soft ionization technique like electrospray ionization (ESI) is recommended to minimize fragmentation of the Boc group during analysis[1].

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Ionization Mode: ESI positive and negative modes.

  • Mass Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 70 V (can be optimized to minimize in-source fragmentation).

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

Expected Mass-to-Charge Ratios (m/z):

CompoundMolecular FormulaMolecular Weight[M+H]+[M-H]-
5-Methoxyanthranilic acidC₈H₉NO₃167.16168.06166.05
N-Boc-5-methoxyanthranilic acidC₁₃H₁₇NO₅267.28268.11266.10
This compoundC₁₄H₁₉NO₅281.30282.13280.12

Potential Impurities to Monitor:

  • Unreacted Starting Materials: 5-Methoxyanthranilic acid and N-Boc-5-methoxyanthranilic acid.

  • Over-methylation: Formation of the methyl ester of the carboxylic acid.

  • Deprotection: Loss of the Boc group during the reaction or workup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is essential for confirming the structure of the product and for identifying the positions of the methyl and Boc groups. Both ¹H and ¹³C NMR should be utilized. For reaction monitoring, a quick ¹H NMR of the crude reaction mixture can provide valuable information on the conversion of starting materials.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the dried reaction aliquot or purified product in the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • N-Boc-5-methoxyanthranilic acid:

    • Boc group: ~1.5 ppm (singlet, 9H)

    • Methoxy group: ~3.8 ppm (singlet, 3H)

    • Aromatic protons: ~6.8-8.0 ppm (multiplets, 3H)

    • N-H proton: ~9.5 ppm (broad singlet, 1H)

  • This compound:

    • Boc group: ~1.4 ppm (singlet, 9H)

    • N-Methyl group: ~3.2 ppm (singlet, 3H)

    • Methoxy group: ~3.8 ppm (singlet, 3H)

    • Aromatic protons: ~6.9-8.1 ppm (multiplets, 3H)

    • Disappearance of the N-H proton signal.

The appearance of the N-methyl singlet and the disappearance of the N-H proton signal are key indicators of a successful N-methylation reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbamate group and the disappearance of the N-H bond after methylation.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Characteristic FTIR Peaks (cm⁻¹):

Functional GroupN-Boc-5-methoxyanthranilic acidThis compound
N-H Stretch~3300-3400 (broad)Absent
C=O Stretch (Carbamate)~1700-1720[2]~1690-1710[2]
C=O Stretch (Carboxylic Acid)~1680-1700~1680-1700
C-N Stretch~1350-1370[2]~1350-1370[2]

The most significant change to monitor is the disappearance of the N-H stretching vibration upon successful N-methylation.

Integrated Analytical Workflow

For efficient and comprehensive reaction monitoring, an integrated workflow is recommended.

Analytical Workflow cluster_0 Reaction Monitoring cluster_1 Product Characterization Reaction Reaction Mixture Aliquot HPLC HPLC Analysis (Quantitative) Reaction->HPLC NMR_crude Crude ¹H NMR (Conversion Check) Reaction->NMR_crude Workup Workup & Purification HPLC->Workup NMR_crude->Workup Purified Purified Product Workup->Purified LCMS LC-MS Analysis (Identity & Purity) Purified->LCMS NMR_pure ¹H & ¹³C NMR (Structural Confirmation) Purified->NMR_pure FTIR FTIR Analysis (Functional Groups) Purified->FTIR

Sources

The Strategic Utility of N-Boc-N-methyl-5-methoxyanthranilic Acid in Modern Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Anthranilic acid derivatives, in particular, serve as versatile synthons for a myriad of biologically active and functionally significant molecules. This guide focuses on a specialized, yet highly potent building block: N-Boc-N-methyl-5-methoxyanthranilic acid . The strategic placement of the N-Boc and N-methyl groups, in concert with the electron-donating 5-methoxy substituent, imbues this molecule with unique reactivity and solubility profiles, making it an invaluable precursor for the synthesis of complex heterocyclic systems such as quinazolinones and acridones.

This document serves as a comprehensive technical guide for researchers, offering in-depth application notes, detailed experimental protocols, and a mechanistic rationale for the utilization of this compound in heterocyclic synthesis.

The Synthetic Rationale: Why N-Boc, N-Methyl, and 5-Methoxy?

The efficacy of this compound as a synthetic precursor is not arbitrary; it is a product of deliberate chemical design.

  • The N-Boc (tert-Butoxycarbonyl) Group: This protecting group serves a dual purpose. Firstly, it deactivates the otherwise reactive amino group, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. Secondly, its steric bulk can influence the regioselectivity of certain reactions. Crucially, the Boc group can be readily removed under acidic conditions, a feature that allows for late-stage diversification of the synthesized heterocycles.

  • The N-Methyl Group: The presence of a methyl group on the nitrogen atom is a key feature found in many biologically active natural products and synthetic drugs. N-methylation can significantly enhance a molecule's pharmacokinetic properties, including increased metabolic stability, improved membrane permeability, and modified conformational preferences.[1] Incorporating this feature at the outset with this compound streamlines the synthetic process.

  • The 5-Methoxy Group: This electron-donating group on the aromatic ring increases the nucleophilicity of the anthranilic acid core, potentially facilitating certain cyclization reactions. Furthermore, the methoxy group offers a handle for further functionalization, and its presence is a common motif in a variety of bioactive natural products.

Synthesis of this compound

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation A 5-Methoxyanthranilic acid B N-Boc-5-methoxyanthranilic acid A->B Boc2O, NaOH, THF/H2O C N-Boc-5-methoxyanthranilic acid D This compound C->D NaH, MeI, THF

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of N-Boc-5-methoxyanthranilic acid (Step 1)

This procedure is adapted from standard Boc protection protocols for amino acids.

Materials:

  • 5-Methoxyanthranilic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-methoxyanthranilic acid (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (2.5 eq.) and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-methoxyanthranilic acid.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is based on the N-methylation of N-Boc protected amino acids.[1]

Materials:

  • N-Boc-5-methoxyanthranilic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: Sodium hydride is highly reactive and flammable. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood.

  • To a dry, inert gas-flushed round-bottom flask, add N-Boc-5-methoxyanthranilic acid (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq.) portion-wise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes after the gas evolution ceases.

  • Add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of 4-Quinazolinone Derivatives

This compound is an excellent precursor for the synthesis of N-substituted 4-quinazolinones, a privileged scaffold in medicinal chemistry.

Reaction Scheme: Synthesis of N-Methyl-6-methoxy-quinazolinones

Quinazolinone_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Cyclization A N-Boc-N-methyl-5- methoxyanthranilic acid C Coupled Intermediate A->C Coupling Agent (e.g., EDC, HOBt) B Amine (R-NH2) B->C Coupling Agent (e.g., EDC, HOBt) D Coupled Intermediate E N-Methyl-6-methoxy- 4-quinazolinone Derivative D->E Acidic Conditions (e.g., TFA)

Caption: Two-step synthesis of 4-quinazolinone derivatives.

Protocol 3: Synthesis of a 2-Substituted-1-methyl-6-methoxy-1H-quinazolin-4-one

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

  • Add the primary amine (1.1 eq.) and DIPEA (1.5 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Dissolve the crude amide in DCM and add trifluoroacetic acid (10 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization.

Application in the Synthesis of Acridone Derivatives

The synthesis of acridones, another important class of heterocyclic compounds with diverse biological activities, can be envisioned using this compound, although this would require a multi-step approach likely involving an initial N-arylation followed by cyclization. A plausible, albeit more complex, synthetic strategy is outlined below.

Conceptual Reaction Pathway for Acridone Synthesis

Acridone_Synthesis cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Intramolecular Cyclization A N-Boc-N-methyl-5- methoxyanthranilic acid B N-methyl-5-methoxyanthranilic acid A->B TFA, DCM C N-methyl-5-methoxyanthranilic acid E N-Aryl-N-methyl-5- methoxyanthranilic acid C->E Cu catalyst, Base D Aryl Halide D->E Cu catalyst, Base F N-Aryl-N-methyl-5- methoxyanthranilic acid G Substituted Acridone F->G PPA or H2SO4

Sources

Application Notes and Protocols: N-Boc-N-methyl-5-methoxyanthranilic Acid in the Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinazolinones and the Utility of N-Boc-N-methyl-5-methoxyanthranilic Acid

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. These nitrogen-containing heterocycles are integral to drugs exhibiting anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[1][2] The stability of the quinazolinone nucleus has made it a prime target for chemical modification to develop novel therapeutic agents.[1] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, highlighting its significance in oncology.[3][4]

The synthesis of quinazolinone derivatives is a well-explored area of organic chemistry, with numerous methods developed to construct this privileged scaffold.[2][5][6] A common and effective strategy involves the cyclization of anthranilic acid derivatives.[7][8] This application note focuses on the use of a specific, highly functionalized starting material, This compound , in the synthesis of N-alkylated quinazolinones. The presence of the N-methyl group, the methoxy substituent, and the Boc-protecting group offers a versatile platform for the synthesis of targeted quinazolinone analogues. The Boc (tert-butyloxycarbonyl) group provides a robust protecting strategy for the secondary amine, allowing for selective reactions at other sites, and its facile removal under acidic conditions is a key advantage in multi-step synthesis.[9][10]

This guide provides a detailed, step-by-step protocol for the synthesis of 6-methoxy-1-methylquinazolin-4(3H)-one from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process: first, the formation of an N-formyl intermediate from N-methyl-5-methoxyanthranilic acid (after in situ or prior deprotection of the Boc group), followed by a cyclization reaction to yield the final quinazolinone product.

Synthetic Pathway Start This compound Intermediate1 N-methyl-5-methoxyanthranilic acid Start->Intermediate1 Boc Deprotection (e.g., TFA/DCM) Intermediate2 N-formyl-N-methyl-5-methoxyanthranilamide Intermediate1->Intermediate2 Formylation & Amidation (e.g., Formamide) Product 6-methoxy-1-methylquinazolin-4(3H)-one Intermediate2->Product Cyclization (Heat) Reaction Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A N-methyl-5-methoxyanthranilic acid C N-formyl-N-methyl-5-methoxyanthranilamide A->C + HCONH₂ - H₂O B Formamide D N-formyl-N-methyl-5-methoxyanthranilamide E Tetrahedral Intermediate D->E Nucleophilic Attack F 6-methoxy-1-methylquinazolin-4(3H)-one E->F Dehydration

Sources

Application Note: Strategies and Protocols for Amide Bond Formation with Sterically Hindered N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. However, substrates bearing significant steric hindrance, such as N-methylated and ortho-substituted aromatic carboxylic acids, present formidable challenges to standard coupling protocols. This application note provides a comprehensive guide for researchers on the successful amide bond formation using N-Boc-N-methyl-5-methoxyanthranilic acid, a sterically demanding building block. We delve into the mechanistic rationale for reagent selection, comparing common coupling agents and providing detailed, field-proven protocols for both high-efficiency and alternative coupling strategies. This guide is intended to equip scientists with the necessary expertise to navigate the complexities of hindered couplings and achieve optimal yields and purity.

Introduction: The Challenge of Hindered Couplings

This compound is a valuable synthetic intermediate, incorporating several structural features relevant to modern drug design. The N-methyl group can enhance metabolic stability and membrane permeability, while the anthranilate scaffold is a common feature in pharmacologically active molecules.[1] However, the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl substituent, and the ortho-disposed carboxylic acid creates a sterically crowded environment around the reactive centers.

These features lead to two primary challenges:

  • Reduced Nucleophilicity: The N-methyl group electronically enriches the nitrogen, but its steric bulk, combined with the Boc group, physically shields the amine from attacking an activated carboxylic acid.

  • Reduced Electrophilicity: The carboxylic acid's reactivity is diminished due to the steric hindrance from the adjacent substituted amino group, making it difficult for coupling reagents to form the activated intermediate.

Traditional coupling methods, such as those employing carbodiimides alone, often fail or provide poor yields with such substrates, necessitating the use of more potent modern coupling reagents.[2]

Mechanistic Considerations for Reagent Selection

The key to a successful amide coupling is the efficient activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this intermediate and is paramount for overcoming steric barriers.

Carbodiimide-Mediated Activation

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used for their cost-effectiveness. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4][5] While effective for simple couplings, this intermediate is prone to undesirable side reactions with hindered substrates, including rearrangement to a stable N-acylurea or slow reaction rates leading to hydrolysis.[6][7]

G cluster_0 Carbodiimide Pathway (EDC) RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl +EDC EDC EDC Amide Desired Amide O_acyl->Amide + Amine N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) Amine Amine (R'-NH₂) Urea Urea Byproduct Amide->Urea Co-product

Caption: Carbodiimide (EDC) activation pathway and side reaction.

Aminium/Uronium Salt Activation

For sterically demanding couplings, aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are demonstrably superior.[8][9] These reagents incorporate an auxiliary nucleophile, 7-aza-1-hydroxybenzotriazole (HOAt) for HATU and 1-hydroxybenzotriazole (HOBt) for HBTU, within their structure.

Upon reaction with the carboxylic acid, they form an active ester intermediate (OAt-ester from HATU or OBt-ester from HBTU). The OAt-ester formed by HATU is significantly more reactive than the OBt-ester from HBTU due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[9][10] This enhanced reactivity is crucial for forcing the reaction to completion with hindered substrates like this compound. Experimental evidence consistently shows HATU provides higher yields, faster reaction times, and reduced side reactions for difficult couplings compared to HBTU.[8][9]

G cluster_1 Aminium Salt Pathway (HATU) RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt-Active Ester (Highly Reactive & Stable) RCOOH->OAt_ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Desired Amide (High Yield) OAt_ester->Amide + Amine Amine Amine (R'-NH₂)

Caption: HATU-mediated activation proceeds via a highly reactive OAt-ester.

Recommended Experimental Protocols

Based on the mechanistic principles, HATU-mediated coupling is the recommended method for this compound. An EDC/HOBt protocol is provided as a lower-cost, though likely lower-yielding, alternative.

Protocol 1: High-Efficiency HATU-Mediated Coupling (Recommended)

This protocol is designed to maximize yield and minimize reaction time for hindered substrates. The pre-activation step is critical for ensuring the formation of the active ester before the introduction of the amine nucleophile.[11]

Materials & Equipment

  • This compound

  • Amine (nucleophile)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification supplies (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, MgSO₄, rotary evaporator, silica gel for chromatography)

Quantitative Reagent Guide

ReagentEquivalentsMolar RatioPurpose
This compound1.01Carboxylic Acid Substrate
Amine Partner1.1 - 1.21.1 - 1.2Nucleophile (slight excess)
HATU1.11.1Coupling Reagent
DIPEA2.0 - 3.02.0 - 3.0Non-nucleophilic base to activate and scavenge acid

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.0-3.0 eq) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes. The solution may change color. Scientist's Note: This pre-activation step is crucial for forming the OAt-active ester, which is more stable and reactive than the initial acid.[9][11]

  • Amine Addition: Add the amine (1.1-1.2 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. For particularly hindered amines, the reaction may be gently heated (40-50 °C) or allowed to proceed overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). Scientist's Note: The aqueous washes remove DMF, excess reagents, and byproducts like tetramethylurea and DIPEA salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling (Alternative)

This classic carbodiimide-based approach can be attempted, but may require longer reaction times and is more susceptible to side reactions and lower yields with this specific substrate.[2][12]

Materials & Equipment

  • As per Protocol 1, but replacing HATU and DIPEA with EDC·HCl and HOBt (1-Hydroxybenzotriazole).

  • A tertiary amine base like Triethylamine (TEA) or DIPEA is still required.

Quantitative Reagent Guide

ReagentEquivalentsMolar RatioPurpose
This compound1.01Carboxylic Acid Substrate
Amine Partner1.21.2Nucleophile
EDC·HCl1.2 - 1.51.2 - 1.5Coupling Reagent
HOBt1.2 - 1.51.2 - 1.5Additive to suppress racemization & form active ester
DIPEA or TEA2.0 - 3.02.0 - 3.0Non-nucleophilic base

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine partner (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Scientist's Note: Cooling is important to control the exotherm and minimize the formation of the N-acylurea side product from the O-acylisourea intermediate.[6]

  • Reagent Addition: Add DIPEA or TEA (2.0-3.0 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm slowly to room temperature. Stir for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 6, 7, and 8 as described in Protocol 1. Be prepared for a potentially more complex crude mixture requiring careful purification.

Experimental Workflow and Troubleshooting

A successful outcome depends on a systematic approach from setup to purification.

G cluster_workflow General Amide Coupling Workflow A 1. Reagent Prep (Dry Solvents, Weigh Reagents) B 2. Activation (Acid + Coupling Reagent + Base) A->B C 3. Nucleophilic Attack (Add Amine) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS, Purity) F->G

Caption: A systematic workflow for amide bond formation experiments.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Ineffective coupling reagent for the hindered substrate. 2. Wet reagents/solvents. 3. Insufficient reaction time or temperature.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[8][9] 2. Ensure all solvents are anhydrous and reagents are dry. 3. Increase reaction time or gently heat to 40-50 °C.
Incomplete Reaction 1. Steric hindrance is too great for the conditions. 2. Insufficient equivalents of coupling reagent or base.1. Use HATU (Protocol 1). Consider a more reactive phosphonium salt like PyAOP, known to be effective for N-methyl amino acids.[13] 2. Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively.
Side Product Formation 1. (EDC Protocol) Rearrangement to N-acylurea.[7] 2. (HATU Protocol) Guanidinylation of the amine if HATU is in large excess.[14]1. Keep reaction temperature low (0 °C) during EDC addition. Use the HATU protocol instead. 2. Avoid using a large excess of HATU; use a slight excess (1.1-1.2 eq).

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.
  • Wikipedia. (n.d.). Carbodiimide. Wikipedia.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid. BenchChem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Tzani, A., et al. (2017).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "N-Boc-N-methyl-5-methoxyanthranilic acid" Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of amide bond formation using N-Boc-N-methyl-5-methoxyanthranilic acid. This guide is tailored for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered and electronically distinct building block. Here, we dissect common side reactions, offer pragmatic troubleshooting advice, and provide validated protocols to enhance your synthetic success.

I. Understanding the Challenges

This compound presents a unique set of challenges in amide coupling reactions. The presence of the N-methyl group introduces significant steric hindrance, which can dramatically slow down the rate of reaction.[1][2][3] This sluggishness provides an opportunity for various side reactions to occur, leading to low yields and complex product mixtures. Furthermore, the electronic nature of the anthranilic acid ring system can influence the reactivity of the carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the coupling of this compound, providing insights into their causes and actionable solutions.

Q1: My coupling reaction is sluggish or stalls completely, resulting in low to no yield of the desired amide. What's going on?

A1: Incomplete coupling is the most frequent issue. The primary culprit is the steric bulk around the carboxylic acid and the amine nitrogen, which impedes the nucleophilic attack of the amine on the activated acid.[4][5] Standard coupling reagents may not be potent enough to overcome this hindrance.[1]

Troubleshooting Steps:

  • Reagent Selection: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU , HBTU , or COMU are often more effective than carbodiimides (e.g., EDC) for hindered couplings.[6][7] Phosphonium salts like PyBOP are also excellent choices, known for reducing racemization with hindered partners.[4][8]

  • Solvent Choice: Ensure all reactants are fully dissolved. Solvents like DMF or NMP are generally preferred for their high polarity and ability to disrupt aggregation.[9]

  • Temperature: Gently increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically demanding couplings.[4] However, be mindful that elevated temperatures can also promote side reactions like epimerization.

  • Acyl Fluoride Formation: For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[6] Reagents like TFFH or BTFFH can be used for this in situ transformation.[4]

Q2: I'm observing a significant amount of a byproduct with the same mass as my starting acid. What could this be?

A2: This is likely due to the formation of an N-acylurea byproduct. This occurs when using carbodiimide reagents like EDC or DCC.[4] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[7]

Troubleshooting Steps:

  • Add an Additive: The inclusion of additives like HOBt or OxymaPure can intercept the O-acylisourea intermediate to form a more stable and reactive activated ester, minimizing the formation of N-acylurea.[6]

  • Change Coupling Reagent: Switching to a uronium or phosphonium-based reagent (HATU, PyBOP, etc.) avoids the formation of the O-acylisourea intermediate altogether.

Q3: My product's analytical data (e.g., HPLC, NMR) shows diastereomeric impurities. What is the cause and how can I prevent it?

A3: You are likely observing epimerization. The loss of stereochemical integrity at the α-carbon of the amino acid partner is a common side reaction, often facilitated by the formation of a 5(4H)-oxazolone intermediate.[9] The presence of the N-methyl group can, in some cases, increase the susceptibility to base-catalyzed epimerization.[10][11]

Troubleshooting Steps:

  • Choice of Base: Avoid using an excess of strong, non-nucleophilic bases like DIPEA. Consider using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9]

  • Low-Racemization Reagents: Employ coupling reagent/additive combinations known to suppress racemization, such as DIC/Oxyma.[9] The addition of copper(II) chloride (CuCl₂) has also been reported to mitigate racemization in certain mixed anhydride couplings.[12]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize the rate of epimerization.[6]

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine.[9]

Q4: I'm performing a coupling with a dipeptide, and I'm seeing a cyclic byproduct. What is this and how can I avoid it?

A4: This is likely diketopiperazine (DKP) formation. This intramolecular cyclization of a dipeptide is a well-known side reaction, particularly when secondary amino acids like proline or N-methylated residues are involved.[13][14][15] It results in the cleavage of the dipeptide from the resin (in SPPS) or consumption of the linear dipeptide in solution-phase synthesis.[16]

Troubleshooting Steps:

  • Immediate Coupling: After the deprotection of the N-terminal amine of the dipeptide, proceed immediately with the coupling of the next amino acid to minimize the time the free amine is available to cyclize.[14]

  • Use of 2-Chlorotrityl Chloride Resin (for SPPS): When proline or other DKP-prone residues are at the C-terminus, using a highly sterically hindered resin like 2-chlorotrityl chloride can suppress this side reaction.[17]

  • In Situ Neutralization Protocols (for Boc-SPPS): Combining the neutralization and coupling steps minimizes the lifetime of the free amine, reducing the opportunity for DKP formation.[17]

Q5: When using a uronium reagent like HATU, I see a byproduct where the coupling reagent appears to have attached to my amine. What is this?

A5: This is guanidinylation of the amine. Uronium/aminium reagents can react with the unprotected amine to form a stable guanidinium moiety, which terminates the peptide chain.[17][18] This side reaction is more prevalent if the carboxylic acid activation is slow or if an excess of the uronium reagent is used relative to the carboxylic acid.[19]

Troubleshooting Steps:

  • Pre-activation: Always pre-activate the carboxylic acid with the uronium reagent for a short period (5-15 minutes) before adding the amine.[4][17] This ensures the coupling reagent is consumed in forming the active ester before it can react with the amine.

  • Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the latter is the limiting reactant.[20]

III. Visual Troubleshooting & Mechanistic Insights

To aid in understanding these side reactions, the following diagrams illustrate key mechanistic pathways and troubleshooting workflows.

G cluster_0 Troubleshooting Low Amide Yield Start Low/No Product Yield CheckReagent Is the coupling reagent potent enough (e.g., HATU, PyBOP)? Start->CheckReagent CheckSolubility Are all reactants fully dissolved? CheckReagent->CheckSolubility No ConsiderAcylFluoride Consider in situ acyl fluoride formation. CheckReagent->ConsiderAcylFluoride Yes CheckTemp Is the reaction temperature optimized? CheckSolubility->CheckTemp No CheckSolubility->ConsiderAcylFluoride Yes CheckTemp->ConsiderAcylFluoride No

Caption: A decision tree for troubleshooting low-yield couplings.

G cluster_1 Common Side Reaction Pathways cluster_side_reactions Side Reactions ActivatedAcid {Activated Carboxylic Acid | (e.g., O-Acylisourea, OAt-ester)} DesiredAmide Desired Amide ActivatedAcid->DesiredAmide NAcylurea N-Acylurea (Carbodiimide only) ActivatedAcid->NAcylurea Rearrangement Epimerization Epimerization (via Oxazolone) ActivatedAcid->Epimerization Base-catalyzed Amine Amine (R'-NH2) Amine->DesiredAmide Guanidinylation Guanidinylation (Uronium reagents) Amine->Guanidinylation Reaction with coupling reagent

Sources

Technical Support Center: Preventing Racemization of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers navigating the complexities of peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of racemization during the activation of N-Boc-N-methyl-5-methoxyanthranilic acid, a sterically hindered and electronically distinct building block.

Introduction: The Challenge of N-Methylated Amino Acids

N-methylated amino acids, such as this compound, are crucial components in the design of therapeutic peptides, offering enhanced metabolic stability and conformational rigidity. However, their unique structure presents a significant hurdle during peptide synthesis: a heightened susceptibility to racemization. This loss of stereochemical integrity arises from a combination of steric hindrance from the N-methyl group and the electronic nature of the aromatic ring, which can slow down the desired amide bond formation and favor competing racemization pathways.[1]

The primary mechanism of racemization for N-protected amino acids during coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] The activated carboxyl group can cyclize, and the proton at the chiral alpha-carbon of this intermediate becomes acidic and is easily abstracted by a base, leading to a loss of stereochemical purity.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound prone to racemization during activation?

A1: Several factors contribute to the increased risk of racemization with this specific amino acid:

  • Steric Hindrance: The N-methyl group and the bulky 5-methoxyanthranilic acid moiety sterically encumber the carboxyl group. This slows the rate of the desired nucleophilic attack by the amine component, extending the lifetime of the highly reactive, racemization-prone activated intermediate.[1]

  • Oxazolone Formation: The primary pathway for racemization involves the formation of an oxazolone intermediate.[2][4] The presence of a base can abstract the alpha-proton of this intermediate, leading to racemization.[3]

  • Base Strength: The choice and stoichiometry of the base used during coupling are critical. Stronger, less sterically hindered bases like triethylamine (TEA) can accelerate racemization more than bulkier bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5]

Q2: Which class of coupling reagents is best for minimizing racemization with this substrate?

A2: For sterically hindered and racemization-prone amino acids, onium salts (uronium/aminium and phosphonium) are generally superior to carbodiimides like DCC or EDC, especially when used in conjunction with additives.[6][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are often considered the gold standard for difficult couplings. They are associated with lower levels of racemization and do not carry the risk of guanidinylation, a side reaction possible with uronium reagents.[6][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly reactive and efficient.[6] HATU, in particular, is very effective for hindered couplings.[9] COMU, an Oxyma-based uronium salt, is also an excellent choice, demonstrating high reactivity and low racemization potential.[10]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

A3: Additives are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents.[5] They function by converting the initial, highly reactive activated intermediate into a more stable active ester that is less prone to cyclizing into an oxazolone.[1][11]

  • HOBt (Hydroxybenzotriazole): The classic additive, effective at reducing racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization.[12]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[12] It has been shown to be superior in minimizing racemization in many cases.[11][13] Oxyma-B, a derivative, has demonstrated even better racemization suppression in some studies.[5][13]

Q4: How do reaction conditions like solvent, temperature, and base selection impact racemization?

A4:

  • Solvent: Polar aprotic solvents like DMF are common, but solvent choice can influence racemization rates.[14]

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. Carbodiimide-mediated couplings, in particular, benefit from low temperatures.[12]

  • Base: The choice of base is critical. Use the weakest base necessary to neutralize protonated amines and facilitate the reaction. Sterically hindered bases like DIPEA or collidine are preferred over less hindered bases like TEA to minimize alpha-proton abstraction.[2][5] The stoichiometry of the base should also be carefully controlled, as excess base can increase racemization.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected Inappropriate coupling reagent.Switch to a phosphonium salt reagent like PyBOP or PyAOP, or a highly efficient uronium salt like HATU or COMU.[6][8]
Use of a strong, non-hindered base.Replace triethylamine (TEA) with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] Use the minimum necessary equivalents of base.
Prolonged reaction time.Optimize reaction conditions to accelerate the coupling. Consider pre-activation of the carboxylic acid for a short period (1-5 minutes) before adding the amine component.[9]
High reaction temperature.Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of racemization.
Low Coupling Yield Steric hindrance impeding the reaction.Employ a "double coupling" strategy where the coupling step is repeated with fresh reagents.[9]
Inefficient activation method.Consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH. Acyl fluorides are highly reactive and can be effective for extremely hindered couplings.[9][15]
Guanidinylation side reaction (with uronium reagents).Use a slight excess of the carboxylic acid component relative to the coupling reagent to minimize this side reaction.[16]

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU/DIPEA

This protocol is designed for the efficient coupling of sterically hindered N-methylated amino acids.

Materials:

  • This compound

  • Amine component (resin-bound or in solution)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a separate reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution.

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Add the activated acid solution to the vessel containing the deprotected amine component (1 equivalent).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor reaction progress by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • If the reaction is incomplete, consider a second coupling by repeating steps 1-5 with fresh reagents.[9]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This method is an alternative for particularly challenging couplings where standard onium salt reagents may be insufficient.[15]

Materials:

  • This compound

  • Amine component

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or other suitable fluorinating agent

  • A suitable non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TFFH (1.05 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[9]

  • Add the amine component to the acyl fluoride solution.

  • Allow the reaction to proceed until completion. Reaction times may be longer than with standard methods.

Visualizations and Data

Decision Logic for Coupling Strategy

G cluster_0 Initial Assessment cluster_1 Primary Strategy cluster_2 Troubleshooting cluster_3 Alternative Strategies start Start with This compound is_hindered Is the coupling sterically hindered? start->is_hindered primary_choice Use HATU or COMU with DIPEA in DMF is_hindered->primary_choice Yes monitor Monitor Reaction (e.g., Kaiser Test) primary_choice->monitor is_complete Is coupling complete? monitor->is_complete racemization_check Is racemization low? is_complete->racemization_check Yes double_couple Perform Double Coupling is_complete->double_couple No success Success racemization_check->success Yes phosphonium Switch to Phosphonium Reagent (e.g., PyBOP) racemization_check->phosphonium No double_couple->monitor Retry acyl_fluoride Switch to Acyl Fluoride Method double_couple->acyl_fluoride If still fails acyl_fluoride->monitor Retry phosphonium->monitor Retry

Caption: Decision workflow for selecting a coupling strategy.

Comparison of Coupling Reagent Classes
Reagent Class Examples Activation Site Relative Reactivity Racemization Risk Key Advantages Potential Issues
Carbodiimides DCC, EDC, DICCarbonModerateHigh (without additives)Cost-effectiveN-acylurea formation, low solubility of byproducts (DCC).[7][12]
Uronium/Aminium HBTU, HATU, COMUCarbonHigh to Very HighLow to ModerateHigh efficiency, fast reactions.[6]Guanidinylation of N-terminus with excess reagent.[6][16]
Phosphonium BOP, PyBOP, PyAOPPhosphorusHighVery Low"Clean" reactions, low racemization, ideal for hindered couplings.[6]Higher cost, BOP produces carcinogenic byproduct (HMPA).[6]

References

  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Wang, P., & Lunte, S. M. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatography A. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]

  • Vasanthakumar, G., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Abu-Rabeah, K., et al. (2008). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Boc-N-methyl-5-methoxyanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-N-methyl-5-methoxyanthranilic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: My "this compound" derivative is an oil and won't solidify. What should I do?

This is a common issue, as many N-Boc protected amino acids initially present as oils or viscous syrups.[1] The presence of residual solvents or minor impurities can inhibit crystallization.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to minimize their plasticizing effect.[2]

  • Solvent Trituration/Pulping: Attempt to induce solidification by stirring the oil with a non-polar solvent in which the product is poorly soluble. Saturated aliphatic hydrocarbons like n-hexane or cyclohexane are excellent choices.[3][4] This process, known as pulping, can help to wash away non-polar impurities and provide a nucleation-friendly environment for crystallization.

  • Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, introduce a seed crystal into the oil.[3][4] This provides a template for crystal growth. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the oil-air interface to create microscopic imperfections that can initiate nucleation.

  • Anti-Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., n-hexane, pentane) until turbidity is observed.[2] Allow the solution to stand, ideally at a reduced temperature, to promote crystallization.

Q2: I'm observing a persistent colored impurity in my product. What is its likely origin and how can I remove it?

Colored impurities in anthranilic acid derivatives are often due to oxidation or self-condensation products.[5] The electron-rich aromatic ring of 5-methoxyanthranilic acid is susceptible to oxidation, which can be exacerbated by heat and light.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through a pad of Celite® to remove the charcoal and adsorbed impurities. Be aware that this can sometimes lead to product loss.

  • Recrystallization from an Ammonium Salt: A classic technique for purifying anthranilic acids involves converting the acid to its ammonium salt, which can then be recrystallized.[6] Dissolve the crude acid in hot water with the addition of concentrated ammonia until the solution is slightly basic. Decolorize with charcoal if necessary, filter, and then allow the solution to cool slowly to crystallize the ammonium salt. The purified salt can then be neutralized with a mild acid to precipitate the pure anthranilic acid derivative.[6]

  • Column Chromatography: If the impurity is significantly different in polarity from your desired product, silica gel column chromatography can be an effective purification method.[7][8]

Q3: My NMR spectrum shows incomplete N-methylation. How can I improve the yield and simplify purification?

Incomplete N-methylation leads to the presence of the starting material, N-Boc-5-methoxyanthranilic acid, which can be challenging to separate from the product due to their similar polarities.

Troubleshooting Steps:

  • Choice of Base and Methylating Agent: The use of a strong base like sodium hydride (NaH) with a methylating agent such as methyl iodide (MeI) is a common method for N-methylation of N-Boc protected amino acids.[9][10] Ensure that at least two equivalents of the base are used to deprotonate both the carboxylic acid and the N-H of the carbamate.[10]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material before quenching the reaction.

  • Purification Strategy: If you have a mixture, an acidic workup can help to separate the unmethylated starting material. The N-methylated product is generally less acidic than the starting material.

Q4: I suspect some Boc-deprotection is occurring during my purification. How can I avoid this?

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[4] Unintentional deprotection can occur if the purification conditions are not carefully controlled.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong acids during workup or chromatography. If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride.

  • Neutralize Solvents: Ensure that solvents used for chromatography, such as dichloromethane, are free of acidic impurities. It is good practice to store such solvents over potassium carbonate.

  • Alternative Deprotection Strategies: If subsequent deprotection is desired, consider milder methods than strong acids, such as using p-toluenesulfonic acid or thermal deprotection, depending on the stability of the rest of the molecule.[11][12]

Part 2: Troubleshooting Guides

Guide 1: Purification by Crystallization

Issue: Difficulty in obtaining a crystalline solid from an oily product.

G start Oily Product step1 High-Vacuum Drying (40-60 °C) start->step1 Remove residual solvents step2 Solvent Trituration (e.g., n-Hexane) step1->step2 If still oily step3 Seed Crystal Introduction step2->step3 If no solidification end_success Crystalline Solid step2->end_success Success step4 Anti-Solvent Precipitation step3->step4 If no seed crystal available or ineffective step3->end_success Success step4->end_success Success end_fail Proceed to Chromatography step4->end_fail If all else fails

Caption: Crystallization workflow for oily products.

Detailed Protocol for Anti-Solvent Precipitation:

  • Dissolve the oily this compound derivative in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., n-hexane, pentane, or cyclohexane) with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • If no precipitate forms, add a few more drops of the anti-solvent and allow the solution to stand undisturbed, preferably at a reduced temperature (e.g., 4 °C or -20 °C), for several hours to overnight.

  • Collect the resulting solid by filtration, wash with the anti-solvent, and dry under vacuum.

Solvent CombinationPolarity of "Good" SolventPolarity of "Poor" Solvent
Diethyl Ether / n-HexaneLowVery Low
Ethyl Acetate / n-HexaneMediumVery Low
Dichloromethane / PentaneMediumVery Low
Guide 2: Purification by Column Chromatography

Issue: Separation of the desired product from closely related impurities.

G start Crude Product Mixture step1 TLC Analysis (Solvent System Screening) start->step1 Identify suitable eluent step2 Column Packing (Silica Gel) step1->step2 Prepare column step3 Sample Loading step2->step3 Apply sample step4 Elution (Isocratic or Gradient) step3->step4 Separate components step5 Fraction Collection & TLC Analysis step4->step5 Collect eluate end_success Pure Product Fractions step5->end_success Combine pure fractions

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for compounds of this type is a mixture of ethyl acetate and hexane.

  • Column Preparation: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) may be beneficial.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Potential ImpurityRelative PolarityElution Order (Normal Phase)
Starting Material (N-Boc-5-methoxyanthranilic acid)More PolarLater
Product (this compound) Intermediate Intermediate
Non-polar byproductsLess PolarEarlier

Part 3: Analytical Characterization

Q5: What are the recommended HPLC conditions for purity analysis of my "this compound" derivative?

High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of your final product.[][14] Reversed-phase HPLC is typically the method of choice.

Recommended HPLC Method:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Column Temperature 30 °C

This is a general-purpose method and may require optimization for specific derivatives.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (URL: [Link])

  • Purifying anthranilic acid - Sciencemadness Discussion Board. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

  • successful method for purifying anthranilic acid(quick report) - Sciencemadness.org. (URL: [Link])

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (URL: [Link])

  • Supporting Information File 1: Full experimental details and characterization data for all new compounds - Beilstein Journals. (URL: [Link])

  • Anthranilic acid, 5-iodo - Organic Syntheses Procedure. (URL: [Link])

  • Notes on preparing anthranilic acid - Sciencemadness Discussion Board. (URL: [Link])

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC - PubMed Central. (URL: [Link])

  • an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. (URL: [Link])

  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. (URL: [Link])

  • 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem - NIH. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (URL: [Link])

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])

  • On the selective N-methylation of BOC-protected amino acids - PubMed. (URL: [Link])

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (URL: [Link])

  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. (URL: [Link])

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (URL: [Link])

  • 5-Methoxyanthranilic acid - the NIST WebBook. (URL: [Link])

  • The Methylation Effect in Medicinal Chemistry - LASSBIO -UFRJ. (URL: [Link])

  • 4 - Supporting Information. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

  • Effects of 5 cytosine methylation on the B-Z transition in DNA restriction fragments and recombinant plasmids - PubMed. (URL: [Link])

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effect of steric hindrance in "N-Boc-N-methyl-5-methoxyanthranilic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Boc-N-methyl-5-methoxyanthranilic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our focus is to address the primary experimental challenge associated with this reagent: severe steric hindrance and its impact on common synthetic transformations.

Part 1: Understanding the Core Challenge: Steric Hindrance

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex molecules like kinase inhibitors and other targeted therapeutics.[1] However, its structure presents a significant synthetic hurdle. The presence of both a bulky tert-butyloxycarbonyl (Boc) group and a methyl group on the nitrogen atom dramatically shields the adjacent carboxylic acid. This steric congestion impedes the approach of nucleophiles and coupling reagents, often leading to sluggish or failed reactions.

Below is a diagram illustrating the sources of steric hindrance that must be overcome for successful reactivity.

Caption: Steric hindrance in this compound.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

The most common application for this molecule is amide bond formation.[1] Due to the aforementioned steric hindrance, standard coupling protocols often fail, resulting in low yields or recovery of starting material.

Question: My standard DCC or EDC/HOBt coupling reaction is giving very low yields. What is the cause and how can I fix it?

Answer:

Causality: Standard carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for highly hindered substrates.[2][3] The mechanism involves the formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[4][5][6] This intermediate is sterically crowded and the subsequent nucleophilic attack by the amine is slow. A common side reaction, the rearrangement to an unreactive N-acylurea, can then become the major pathway, terminating the reaction and reducing your yield.[4]

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: The most effective solution is to employ a modern coupling reagent specifically designed to overcome high activation energy barriers.[7] Uronium/aminium or phosphonium salt-based reagents are highly recommended.[8]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the first choice for difficult couplings. It reacts faster and with less epimerization than older reagents like HBTU.[9][10] The HOAt active ester it forms is more reactive than the HOBt ester formed by HBTU or EDC/HOBt.[10]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is exceptionally effective for coupling N-methylated amino acids and other sterically demanding fragments.[3][9]

    • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This is a highly reactive reagent developed specifically to overcome the challenges of coupling N-methyl amino acids where other reagents fail.[10][11] However, its high reactivity can sometimes lead to side reactions, so it should be used judiciously.[10]

  • Optimize Reaction Conditions:

    • Solvent Choice: For difficult couplings, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help prevent aggregation.[7]

    • Temperature: Gently increasing the reaction temperature (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of racemization.[7] Microwave-assisted synthesis is a highly effective method for driving such reactions to completion quickly.[7][8]

    • Double Coupling: If a single coupling does not go to completion, a "double coupling" can be performed. After the initial reaction time, the vessel is drained and the coupling is repeated with a fresh solution of activated acid and reagents.[7]

Data Presentation: Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentReagent TypeKey AdvantagesConsiderationsTypical Yield Range
EDC/DCC CarbodiimideCost-effective, common.Inefficient for hindered substrates, N-acylurea formation, DCU byproduct is insoluble.[2][4][6]10-40%
HBTU/TBTU Uronium/AminiumMore efficient than carbodiimides.[9]Can be less effective for N-methylated residues.[10]40-70%
HATU Uronium/AminiumHigh reactivity, fast, low racemization.[9][10] Excellent for hindered systems.[8]Higher cost.85-98%[12]
PyAOP/PyBrOP PhosphoniumExtremely effective for N-methylated and hindered residues.[9][10][11]PyBrOP can be too reactive for some substrates; PyAOP can form guanidines as byproducts.[10]80-95%
COMU Uronium/AminiumHigh efficiency, safer (Oxyma-based), good solubility.[10]Newer reagent, may not be as widely available.>90%
Experimental Protocol: Optimized Amide Coupling using HATU

This protocol is designed to maximize the yield for the coupling of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 equivalent)

  • Primary amine (1.1 equivalents)

  • HATU (1.1 equivalents)[12]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)[12]

  • Anhydrous N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF/NMP.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add the primary amine (1.1 eq) to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. For particularly difficult couplings, the reaction may require stirring overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Coupling_Workflow start Low Yield in Amide Coupling? reagent Switch to Potent Reagent (HATU, PyAOP, COMU) start->reagent Yes monitor Monitor by LC-MS reagent->monitor conditions Optimize Conditions: - Use NMP Solvent - Increase Temperature (Carefully) - Use Microwave Synthesis conditions->monitor double Perform Double Coupling double->monitor success High Yield Achieved monitor->success Reaction Complete fail Yield Still Low monitor->fail Incomplete Reaction fail->conditions fail->double

Caption: Troubleshooting workflow for low-yield amide coupling.

Part 3: Troubleshooting Guide for N-Boc Deprotection

While the N-Boc group is designed to be removed under acidic conditions, its cleavage from a sterically hindered N-methyl aniline can be surprisingly difficult.

Question: My standard Boc deprotection with TFA in DCM is slow, incomplete, or requires harsh conditions that damage my molecule. What can I do?

Answer:

Causality: The steric bulk around the carbamate nitrogen can hinder its protonation, which is the requisite first step in the acid-catalyzed deprotection mechanism. Furthermore, the electron-donating methoxy group on the aromatic ring can make the substrate more susceptible to side reactions like tert-butylation from the released t-butyl cation.[13]

Recommended Solutions:

  • Use a Stronger Acid System: A solution of 4M HCl in dioxane is often more potent and effective than TFA/DCM for difficult deprotections.[13][14] The reaction should be performed at 0 °C and monitored closely by TLC to avoid degradation of other acid-sensitive groups.

  • Employ Scavengers: To prevent unwanted alkylation of your product by the t-butyl cation, always include a scavenger in the deprotection mixture.[13]

    • Triethylsilane (TES) or Triisopropylsilane (TIPS): These are excellent carbocation scavengers.[13] A typical cocktail might be 95:2.5:2.5 TFA:Water:TIPS.

    • Thioanisole: Also effective, particularly for protecting sulfur-containing residues.[13]

  • Alternative Deprotection Methods (for Acid-Sensitive Substrates): If your molecule cannot tolerate strong acid, several milder alternatives exist.

    • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in an inert solvent can cleave Boc groups under non-protic conditions.[13]

    • Oxalyl Chloride in Methanol: A recently reported mild method uses oxalyl chloride in methanol at room temperature for the selective deprotection of N-Boc groups, even on sensitive substrates.[15][16][17] The reaction is often complete within 1-4 hours.[16][17]

    • Thermal Deprotection: In some cases, heating the compound in a solvent like water or trifluoroethanol can effect thermal cleavage of the Boc group, though this often requires high temperatures.[13][18][19]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Li, P., & Xu, J.-C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Jia, Y.-G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • National Center for Biotechnology Information. (n.d.). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PubMed Central.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Dunn, P. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Langer, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Methoxyanthranilic acid. Retrieved from [Link]

  • Bolotin, B. M., et al. (1985). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Chemistry of Heterocyclic Compounds.
  • Singh, P., & Kumar, V. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxyanthranilic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. PubMed Central.
  • Elokdah, H., et al. (2007). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Managing Solubility of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the solubility challenges associated with N-Boc-N-methyl-5-methoxyanthranilic acid in synthetic reactions. Our goal is to equip you with the expertise to anticipate and overcome these issues, ensuring the success and efficiency of your experimental work.

The unique structure of this compound, featuring a bulky hydrophobic Boc group, an N-methyl group, and an aromatic core, alongside a polar carboxylic acid, presents a distinct solubility profile that can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common problems encountered in the laboratory.

Troubleshooting Guides & FAQs

Question 1: I'm having difficulty achieving a clear, homogeneous solution when dissolving this compound at the start of my reaction. What are my options?

This is the most common challenge. The compound's semi-polar, bulky nature means it may not readily dissolve in all common organic solvents. An incomplete initial dissolution can lead to inconsistent reaction rates and lower yields.

Causality: The tert-butyloxycarbonyl (Boc) group and N-methyl group increase the molecule's lipophilicity, while the carboxylic acid provides a polar, hydrogen-bonding site. This amphiphilic character can lead to poor solvation in solvents that are too polar or too non-polar.

Troubleshooting Workflow:

  • Solvent Selection is Key: Your first and most critical step is to choose an appropriate solvent. Polar aprotic solvents are typically the best starting point.[1][2] Dichloromethane (DCM) can also be effective due to its ability to dissolve many Boc-protected amino acids.[1]

  • Apply Gentle Heat: Warming the mixture to 30–40°C can significantly increase the rate of dissolution. Avoid excessive heat, which could potentially lead to degradation or unwanted side reactions.

  • Use Mechanical Agitation: Sonication or vigorous stirring can break up solid aggregates and enhance solvent interaction with the compound's surface.

  • Consider a Co-Solvent System: If a single solvent is ineffective, adding a small amount of a stronger, highly polar solvent can work wonders. For instance, adding 5-10% dimethyl sulfoxide (DMSO) to N,N-dimethylformamide (DMF) can disrupt intermolecular forces and aid dissolution.[3]

G cluster_0 start Start: Dissolve Compound in Primary Solvent (e.g., DMF, DCM) check_sol Is the solution clear and homogeneous? start->check_sol success Success: Proceed with Reaction check_sol->success Yes troubleshoot Troubleshooting Steps check_sol->troubleshoot No heat 1. Apply Gentle Heat (30-40°C) troubleshoot->heat sonicate 2. Use Sonication heat->sonicate cosolvent 3. Add Co-solvent (e.g., 5-10% DMSO) sonicate->cosolvent check_sol2 Is the solution clear now? cosolvent->check_sol2 check_sol2->success Yes fail Re-evaluate Primary Solvent Choice (See Table 1) check_sol2->fail No G start Observation: Precipitate forms during reaction identify_cause Identify Potential Cause start->identify_cause cause1 Product Insolubility identify_cause->cause1 cause2 Salt Byproduct Precipitation identify_cause->cause2 cause3 Peptide Aggregation (SPPS) identify_cause->cause3 solution1 Re-run with stronger solvent (NMP, DMF/DMSO) cause1->solution1 cause2->solution1 solution2 Switch to a base forming a more soluble salt cause2->solution2 solution3 Use aggregation-disrupting solvent (NMP) or chaotropic salts cause3->solution3

Caption: Decision process for mid-reaction precipitation.

Question 3: My purified product is a sticky, viscous oil that is difficult to handle, weigh, and dry completely. What are the best laboratory practices for this?

Oily or "gummy" products are common in organic synthesis, often resulting from a mixture of conformers or residual solvent. [4][5]Proper handling is crucial for accurate downstream applications.

Best Practices for Handling Sticky Compounds:

  • Weighing:

    • Stock Solution: The most accurate method. Dissolve the entire sample in a known volume of a volatile solvent (e.g., DCM, Ethyl Acetate) and use volumetric transfers. [6] * Weighing by Difference: Tare a vial containing your oil. Use a pipette or spatula to remove the desired amount and re-weigh the vial. The difference is the amount transferred. [7]* Transferring:

    • Dissolution: Dissolve the oil in a small amount of a volatile solvent (like DCM) and transfer the solution via pipette or syringe. Evaporate the solvent in the new container. [6][8] * Positive-Displacement Pipettes: For highly viscous oils, these are invaluable as they prevent the material from sticking to the inside of the pipette tip. [6]* Drying:

    • High Vacuum: Place the sample under high vacuum for an extended period.

    • Gentle Heat: Heating the sample under vacuum (if thermally stable) can help drive off residual solvents. [8] * Co-evaporation: Dissolve the oil in a solvent like toluene or benzene and re-evaporate. The azeotrope can help remove stubborn traces of other solvents and water. [8]

Question 4: How do the N-Boc and N-methyl groups specifically impact the solubility compared to the parent 5-methoxyanthranilic acid?

Protecting groups are designed to alter reactivity, but they invariably alter physical properties like solubility. [9]

  • Parent Compound (5-Methoxyanthranilic acid): This molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. This allows it to be soluble in both acidic and basic aqueous solutions. Its solubility in organic solvents is dictated by the polarity of the methoxy and aromatic core. [10]* N-Boc-N-methyl Derivative:

    • Increased Lipophilicity: The addition of the large, non-polar tert-butyl group (from Boc) and the methyl group significantly increases the molecule's size and hydrocarbon character. [11]This drastically reduces its solubility in water and increases its solubility in moderately polar to non-polar organic solvents like DCM, THF, and ethyl acetate. [1] * Loss of Basicity: The Boc group converts the nucleophilic amine into a non-basic carbamate, removing the ability to protonate and dissolve in aqueous acid. [9] * Overall Effect: The derivative becomes a much more "classic" organic molecule, favoring dissolution in common organic solvents over aqueous or highly polar systems.

Data & Protocols

Table 1: Recommended Solvents for this compound
SolventAbbreviationTypeSuitability & Rationale
N-Methyl-2-pyrrolidone NMPPolar AproticExcellent. Often the best choice for dissolving protected amino acids and preventing peptide aggregation. [1][12]
Dimethyl Sulfoxide DMSOPolar AproticExcellent. Highly effective at dissolving a wide range of compounds. Often used as a co-solvent. [3]
N,N-Dimethylformamide DMFPolar AproticGood. A very common and effective solvent for peptide synthesis, though sometimes less effective than NMP for difficult sequences. [2][13]
Dichloromethane DCMChlorinatedGood. Frequently used for Boc-protected compounds and dissolves the hydrophobic portions well. [1]
Tetrahydrofuran THFEtherModerate. May require gentle heating or co-solvents. Useful for specific reactions like N-methylation. [14]
Acetonitrile ACNPolar AproticModerate to Poor. Solubility may be limited, but it is used in some coupling protocols. [15]
Ethyl Acetate EtOAcEsterPoor for Reactions. Generally insufficient for dissolving the starting material for reactions but useful for extraction and chromatography.
Experimental Protocol: Small-Scale Solubility Test

Before committing to a large-scale reaction, perform this quick test to find the optimal solvent system.

  • Preparation: Weigh approximately 5-10 mg of this compound into a small vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMF) dropwise while stirring or swirling. Start with a volume that would correspond to your target reaction concentration (e.g., 0.2 M).

  • Observation: Observe if the solid dissolves completely at room temperature.

  • Troubleshooting: If not fully dissolved, apply the troubleshooting steps in order:

    • Stir vigorously for 5 minutes.

    • Gently warm the vial to ~40°C for 5 minutes.

    • If still insoluble, add a co-solvent (e.g., 1-2 drops of DMSO) and observe.

Experimental Protocol: Example Peptide Coupling Reaction

This protocol for coupling to a generic amino ester highlights critical points for managing solubility.

  • Dissolution of the Acid (Critical Step): In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) in the chosen optimal solvent (e.g., NMP or DMF, to achieve ~0.2 M concentration). Ensure complete dissolution, using gentle heat or sonication if necessary, before proceeding. A clear solution is mandatory.

  • Activation: Cool the solution to 0°C in an ice bath. Add your coupling reagent (e.g., HATU, 1.0 eq.) and a base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes. Observe the solution closely for any signs of precipitation.

  • Coupling: Add the amino component (e.g., H-Gly-OMe·HCl, 1.0 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS. Periodically check the flask for any developing heterogeneity. If a precipitate forms, consider adding a small amount of DMSO to re-solubilize the components.

  • Work-up: Quench the reaction and perform a standard aqueous work-up, typically involving extraction with a solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography. If the product is an oil, follow the handling procedures outlined in Question 3.

References

  • Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations.
  • Biosolve Shop. (n.d.). Peptide Synthesis Solvents.
  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Reddit. (2018, June 21). Tips and tricks for handling sticky substances in the lab?.
  • Solubility of Things. (n.d.). Anthranilic acid.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds.
  • Sciencemadness Wiki. (2020, June 30). Anthranilic acid.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Reddit. (2025, April 13). struggling to dry sticky compounds – any advice?.
  • ResearchGate. (2015, January 27). I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form?.
  • (2019, November 19). Amino Acid-Protecting Groups.
  • BenchChem. (n.d.). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
  • ResearchGate. (2015, March 20). Why do I obtain an oily mixture from my organic reaction?.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-N-methyl-5-methoxyanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important synthetic building block. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring a robust and efficient synthesis process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the N-methyl group can enhance the pharmacokinetic properties of the final active pharmaceutical ingredient (API), while the Boc protecting group allows for selective chemical transformations. However, the scale-up of its synthesis from laboratory to pilot plant or industrial scale can present a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.

Synthetic Pathway Overview

The synthesis of this compound can be approached via two primary routes, each with its own set of considerations for scale-up.

Synthetic_Routes cluster_0 Route A: N-Methylation First cluster_1 Route B: Boc Protection First 5-MAA 5-Methoxyanthranilic acid N-Me-5-MAA N-methyl-5-methoxy- anthranilic acid 5-MAA->N-Me-5-MAA N-Methylation Final_Product_A N-Boc-N-methyl-5-methoxy- anthranilic acid N-Me-5-MAA->Final_Product_A Boc Protection 5-MAA_B 5-Methoxyanthranilic acid N-Boc-5-MAA N-Boc-5-methoxy- anthranilic acid 5-MAA_B->N-Boc-5-MAA Boc Protection Final_Product_B N-Boc-N-methyl-5-methoxy- anthranilic acid N-Boc-5-MAA->Final_Product_B N-Methylation

Caption: Alternative synthetic routes for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

N-Methylation Step

Question 1: My N-methylation of 5-methoxyanthranilic acid is giving a significant amount of the N,N-dimethylated impurity. How can I improve the selectivity for mono-methylation, especially at a larger scale?

Answer:

Over-methylation is a common challenge in the N-methylation of anilines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a byproduct. Several strategies can be employed to enhance selectivity for the desired mono-methylated product, particularly during scale-up:

  • Stoichiometry and Order of Addition:

    • Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Using a slight excess of the aniline starting material relative to the methylating agent can help minimize di-methylation.

    • On a larger scale, the rate of addition of the methylating agent becomes critical. A slow, controlled addition allows for the reaction to proceed to completion with the primary amine before significant reaction with the product secondary amine occurs.

  • Choice of Methylating Agent:

    • While traditional methylating agents like methyl iodide are effective, they can be challenging to handle at scale due to their toxicity and volatility.[1]

    • Consider greener and more selective alternatives such as dimethyl carbonate (DMC) or methanol in the presence of a suitable catalyst.[2][3] These reagents are less hazardous and can offer improved selectivity for mono-methylation.[2][3] Continuous flow systems are particularly well-suited for using DMC at elevated temperatures and pressures, further enhancing selectivity and safety.[2]

  • Catalyst Selection:

    • For methanol-based methylations, ruthenium complexes have shown high efficiency and selectivity for N-methylanilines.[4]

    • For DMC-based methylations, zeolite catalysts have been used effectively.[2]

  • In-situ Protection/Deprotection:

    • One proposed mechanism for the high selectivity of DMC is an in-situ protection-deprotection pathway, which can be leveraged in a continuous flow setup.[2]

Question 2: I am observing a lower than expected yield in the N-methylation step. What are the potential causes and how can I address them?

Answer:

Low yields in the N-methylation of 5-methoxyanthranilic acid can stem from several factors, especially when transitioning to a larger scale:

  • Incomplete Deprotonation:

    • When using a strong base like sodium hydride (NaH), ensuring complete deprotonation of both the carboxylic acid and the amine is crucial. The quality and dispersion of NaH are important. On a larger scale, mixing efficiency can impact the deprotonation. Ensure adequate agitation to maintain a homogenous suspension.

    • The presence of moisture can quench the base. Ensure all solvents and reagents are anhydrous.

  • Side Reactions:

    • O-methylation: While less common for the carboxylic acid under these conditions, it's a possibility to consider.

    • O-demethylation of the methoxy group: This is a potential side reaction if harsh acidic or basic conditions are used in subsequent workup steps.[1]

    • Reaction with Solvent: Ensure the solvent is inert to the reaction conditions. For example, while THF is commonly used with NaH, prolonged heating can lead to decomposition.

  • Work-up and Isolation Losses:

    • The product is an amino acid derivative and can have amphoteric properties, potentially leading to losses during aqueous work-up if the pH is not carefully controlled.

    • Ensure the pH is adjusted appropriately to precipitate or extract the product efficiently.

Question 3: What are the key safety considerations when scaling up the N-methylation with sodium hydride and methyl iodide?

Answer:

The use of sodium hydride and methyl iodide on a large scale presents significant safety hazards that must be carefully managed:

  • Sodium Hydride (NaH):

    • Flammability: NaH is highly flammable and reacts violently with water, releasing hydrogen gas which is also flammable and can form explosive mixtures with air.[5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Exothermic Reaction: The reaction of NaH with the substrate is exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring.

    • Dispersion in Oil: Commercial NaH is often supplied as a dispersion in mineral oil. The oil needs to be removed with a non-reactive solvent (e.g., hexanes) before use, and this process should also be done under an inert atmosphere.

  • Methyl Iodide (MeI):

    • Toxicity and Carcinogenicity: MeI is toxic and a suspected carcinogen.[5] It should be handled in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including respiratory protection.

    • Volatility: MeI is volatile, increasing the risk of inhalation exposure.

  • Quenching:

    • The quenching of unreacted NaH at the end of the reaction is a critical step. A slow, controlled addition of a protic solvent (e.g., isopropanol, followed by methanol, then water) is necessary to manage the exotherm and hydrogen evolution. Never add water directly to a large amount of unreacted NaH.

Given these hazards, exploring alternative, safer methylating agents is highly recommended for industrial-scale production.[6][7]

Boc Protection Step

Question 4: The Boc protection of N-methyl-5-methoxyanthranilic acid is sluggish. How can I improve the reaction rate on a larger scale?

Answer:

Slow reaction rates in Boc protection can be addressed by several strategies:

  • Solvent Effects:

    • The use of alcoholic solvents, such as methanol, has been shown to significantly accelerate the Boc protection of aromatic amines, even without the need for a base.[8] This catalytic effect is attributed to the stabilization of the transition state by the alcohol.[8]

  • Catalysis:

    • While Boc protection is often performed with a stoichiometric amount of base (like triethylamine or sodium hydroxide), catalytic methods can be more efficient. Various catalysts, including ZrO2 nanoparticles, have been reported to be effective for the Boc protection of anilines.[9]

  • Temperature Control:

    • Gently heating the reaction mixture can increase the reaction rate. However, be mindful of the potential for side reactions or degradation of the starting material or product at elevated temperatures.

  • Reagent Quality:

    • Ensure the di-tert-butyl dicarbonate ((Boc)2O) is of good quality. Over time, it can slowly decompose.

Purification and Isolation

Question 5: I am struggling to crystallize the final product, this compound. It often oils out. What can I do to achieve a crystalline solid?

Answer:

Obtaining a crystalline product is highly desirable for purification and handling on a large scale. If your product is oiling out, consider the following approaches:

  • Solvent Screening:

    • A systematic solvent screen is the first step. Look for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and an anti-solvent is often effective.

    • Weakly polar solvents are often used for the crystallization of Boc-amino acids.[2][10]

  • Seeding:

    • If you have a small amount of crystalline material, use it as seed crystals. This can significantly accelerate the crystallization process and often leads to a better crystal form.[2][10]

    • If no seed crystals are available, try to generate them by slow evaporation of a dilute solution or by scratching the inside of the flask at the solvent-air interface.

  • Purity:

    • Impurities can inhibit crystallization. Ensure your crude product is of sufficient purity before attempting crystallization. A pre-purification step, such as a quick filtration through a plug of silica gel, might be necessary.

  • Pulping/Slurrying:

    • If the product solidifies into an amorphous solid, slurrying it in a solvent in which it has low solubility can sometimes induce crystallization over time.[2][10]

Table 1: Troubleshooting Summary for Crystallization

IssuePotential CauseRecommended Action
Oiling outProduct is too soluble in the chosen solvent; impurities present.Conduct a comprehensive solvent/anti-solvent screen; purify the crude material.
Slow crystallizationHigh nucleation barrier.Introduce seed crystals; try slow cooling or slow evaporation.
Amorphous solidRapid precipitation.Slurry the solid in a non-solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for scale-up: N-methylation first (Route A) or Boc protection first (Route B)?

A1: The choice of route depends on several factors, including the cost of reagents, ease of purification of intermediates, and overall process efficiency.

  • Route A (N-methylation first):

    • Advantage: You are working with a smaller molecule initially, which can be more cost-effective.

    • Disadvantage: N-methylation of the free amino acid can be less selective and may require harsher conditions. The intermediate, N-methyl-5-methoxyanthranilic acid, may be more difficult to purify than its Boc-protected counterpart.

  • Route B (Boc protection first):

    • Advantage: Boc protection of the primary amine is typically a high-yielding and clean reaction. The N-methylation of the resulting N-Boc-anthranilic acid is often more selective, as the Boc group can influence the reactivity of the amine.

    • Disadvantage: You are introducing the protecting group early, which adds to the overall molecular weight and may be less atom-economical.

For scale-up, Route B is often preferred due to the potentially cleaner and more controlled N-methylation step, which can simplify purification and improve the overall process robustness.

Q2: What are the critical process parameters to monitor during the N-methylation and Boc protection steps?

A2:

  • N-Methylation:

    • Temperature: Crucial for controlling the reaction rate and minimizing side reactions. Exotherms must be carefully managed.

    • Addition Rate: The rate of addition of the methylating agent directly impacts selectivity.

    • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to determine the optimal reaction time and avoid the formation of byproducts.

  • Boc Protection:

    • Temperature: While often run at room temperature, some systems may benefit from gentle heating.

    • pH (if in an aqueous system): The pH needs to be controlled to ensure the amine is sufficiently nucleophilic.

    • Reaction Time: Monitor for the disappearance of the starting material.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for robust process control and quality assessment.

  • High-Performance Liquid Chromatography (HPLC):

    • Application: Ideal for monitoring reaction progress, determining product purity, and quantifying impurities (e.g., starting material, N,N-dimethylated byproduct).[11]

    • Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point. A gradient elution may be necessary to resolve all components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: Essential for structural confirmation of the final product and key intermediates.[12][13]

    • ¹H NMR: Will show characteristic peaks for the methyl groups (N-CH₃ and O-CH₃), the Boc group, and the aromatic protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Application: Confirms the molecular weight of the product and helps in the identification of unknown impurities.

Table 2: Typical Analytical Methods

TechniquePurposeKey Information
HPLCPurity assessment, reaction monitoringRetention time, peak area %, impurity profile
¹H NMRStructural confirmationChemical shifts, coupling constants
¹³C NMRStructural confirmationCarbon skeleton
MSMolecular weight confirmationm/z of the molecular ion

Q4: Are there any known impurities other than the N,N-dimethylated product that I should be aware of?

A4: Besides the over-methylated product, other potential process-related impurities could include:

  • Unreacted Starting Materials: 5-methoxyanthranilic acid or N-methyl-5-methoxyanthranilic acid.

  • Byproducts from Reagents: For example, if using (Boc)₂O, tert-butanol is a byproduct.

  • Degradation Products: Depending on the reaction and work-up conditions, hydrolysis of the Boc group or other degradations could occur.

  • Isomers: While less likely in this specific synthesis, the formation of isomers should always be considered in process development.

A thorough impurity profiling study is recommended as part of the process development to identify and control all potential impurities.[14]

Experimental Protocols

Protocol 1: N-Methylation of N-Boc-5-methoxyanthranilic acid (Route B)

This protocol is based on general procedures for the N-methylation of Boc-protected amino acids.

N_Methylation_Workflow Start Start: Dry, inert atmosphere reactor Dissolve Dissolve N-Boc-5-methoxy- anthranilic acid in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaH Add NaH (60% in oil, washed) portion-wise Cool->Add_NaH Stir_1 Stir at 0 °C for 30-60 min Add_NaH->Stir_1 Add_MeI Add methyl iodide dropwise Stir_1->Add_MeI Warm_Stir Warm to RT and stir overnight Add_MeI->Warm_Stir Monitor Monitor by HPLC/TLC Warm_Stir->Monitor Quench Carefully quench with isopropanol, then methanol, then water Monitor->Quench Reaction complete Acidify Acidify with aq. HCl to pH ~3 Quench->Acidify Extract Extract with ethyl acetate Acidify->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Purify Purify by crystallization or column chromatography Dry->Purify End Final Product Purify->End

Caption: Step-by-step workflow for the N-methylation of N-Boc-5-methoxyanthranilic acid.

Protocol 2: Boc Protection of N-methyl-5-methoxyanthranilic acid (Route A)

This protocol is based on general procedures for the Boc protection of amines.

Boc_Protection_Workflow Start Start: Reactor Dissolve Dissolve N-methyl-5-methoxy- anthranilic acid in a suitable solvent (e.g., THF, methanol) Start->Dissolve Add_Base Add base (e.g., triethylamine or aq. NaOH) Dissolve->Add_Base Add_Boc2O Add (Boc)₂O solution dropwise Add_Base->Add_Boc2O Stir Stir at room temperature Add_Boc2O->Stir Monitor Monitor by HPLC/TLC Stir->Monitor Workup Aqueous work-up Monitor->Workup Reaction complete Acidify Acidify to pH ~3 Workup->Acidify Extract Extract with a suitable solvent Acidify->Extract Wash Wash organic layer Extract->Wash Dry Dry and concentrate Wash->Dry Purify Purify by crystallization or column chromatography Dry->Purify End Final Product Purify->End

Sources

Validation & Comparative

A Comparative Guide to N-Boc- vs. Fmoc-Protected N-methyl-5-methoxyanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids and complex building blocks into peptides is a cornerstone of modern drug discovery and chemical biology. N-methylated amino acids, in particular, are of significant interest as they can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability. This guide provides a detailed comparison of two commonly used protected forms of N-methyl-5-methoxyanthranilic acid, a valuable scaffold in medicinal chemistry: the N-Boc- and N-Fmoc-protected variants for use in Solid-Phase Peptide Synthesis (SPPS).

The Chemical Foundation: Boc vs. Fmoc Protection

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups dictates the entire strategy of solid-phase peptide synthesis.[1] Their fundamental difference lies in the chemical conditions required for their removal, which in turn determines the selection of side-chain protecting groups and the final cleavage from the solid support.[2]

Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[4]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: As a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc group.[] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like DMF.[2][] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with the peptide from the resin using TFA.[2] This orthogonality, where temporary and permanent protecting groups are removed by distinct chemical mechanisms, is a significant advantage of the Fmoc approach.[2][6]

G cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA, Coupling Reagent) Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Wash->Boc_Start Repeat Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA, Coupling Reagent) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Start Repeat Cycle

Figure 1: Simplified workflows of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).

Performance Comparison in SPPS

The choice between N-Boc- and Fmoc-N-methyl-5-methoxyanthranilic acid will impact several key aspects of the peptide synthesis process. While specific experimental data for this particular derivative is not extensively published in comparative studies, we can extrapolate performance based on the well-established principles of Boc and Fmoc chemistry.

ParameterN-Boc-N-methyl-5-methoxyanthranilic acidFmoc-N-methyl-5-methoxyanthranilic acidRationale & Considerations
Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM)[7]Mild base (e.g., 20% piperidine in DMF)[8]Fmoc strategy offers milder conditions, which is advantageous for sensitive sequences or modifications.[6]
Side-Chain Protection Typically benzyl-based, requiring strong acid (HF) for final cleavage.[4]Typically tert-butyl based, cleaved simultaneously with resin cleavage by TFA.[2]The orthogonality of the Fmoc/tBu strategy simplifies the final deprotection step.[]
Risk of Side Reactions Repeated acid treatment can lead to premature cleavage of some side-chain protecting groups.[6] Cationic species generated during deprotection can modify sensitive residues.[9]Base-catalyzed side reactions like aspartimide formation can occur, though less relevant for this building block.[9]The Fmoc deprotection mechanism does not generate cationic species, reducing the risk of alkylation side reactions.[]
Compatibility with Sensitive Residues Harsh final cleavage with HF may not be suitable for peptides with post-translational modifications like glycosylation or phosphorylation.[6]Milder final cleavage with TFA is more compatible with a wider range of sensitive functionalities.[8]Fmoc SPPS is generally the method of choice for synthesizing modified peptides.[6]
Automation Requires specialized equipment to handle corrosive reagents like TFA and HF.[6][10]Readily amenable to automation due to milder reagents and the ability to monitor Fmoc deprotection by UV absorbance.[6]The ease of automation has contributed to the widespread adoption of Fmoc chemistry.[]
Cost Boc-protected amino acids can sometimes be less expensive.[]Fmoc-protected amino acids may have a higher initial cost.[]Overall process efficiency and purity of the final product should be considered in the cost analysis.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the incorporation of N-Boc- and Fmoc-N-methyl-5-methoxyanthranilic acid into a peptide sequence on a solid support.

Protocol 1: Incorporation using this compound

This protocol assumes the use of a standard Boc-SPPS resin, such as Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.[4]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[7]

    • Agitate the resin with fresh 50% TFA in DCM for an additional 15-25 minutes to ensure complete deprotection.[4][7]

    • Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[4]

  • Neutralization:

    • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes.[4]

    • Repeat the neutralization step to ensure complete conversion to the free amine.

    • Wash the resin with DCM to remove excess base.

  • Coupling:

    • Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[4]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Monitor the reaction progress using a qualitative method like the Kaiser test (a negative test indicates completion).[4]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]

Protocol 2: Incorporation using Fmoc-N-methyl-5-methoxyanthranilic acid

This protocol is designed for use with standard Fmoc-SPPS resins, such as Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF.[11]

    • Agitate for an initial 3 minutes, drain, and then treat with a fresh portion of the deprotection solution for an additional 7-10 minutes.

    • The progress of deprotection can be monitored by observing the UV absorbance of the fluorenyl group released into the solution.[6]

  • Washing: Wash the resin extensively with DMF to remove piperidine and the fulvene adduct.[11]

  • Coupling:

    • Dissolve 2-4 equivalents of Fmoc-N-methyl-5-methoxyanthranilic acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.[11]

    • Add the activated amino acid solution to the resin.

    • Add 4-6 equivalents of a base such as DIEA or 2,4,6-collidine.[11]

    • Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin thoroughly with DMF and DCM.

G cluster_workflow General SPPS Workflow Start Start with Resin-Bound Peptide Deprotection N-terminal Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Protected Amino Acid (N-Boc- or Fmoc- derivative) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (HF for Boc, TFA for Fmoc) Repeat->FinalCleavage No Purification Purify Peptide (e.g., RP-HPLC) FinalCleavage->Purification End Final Peptide Purification->End

Figure 2: Generalized experimental workflow for incorporating the protected anthranilic acid derivatives in SPPS.

Key Considerations and Troubleshooting

  • Steric Hindrance: N-methylated amino acids can be sterically hindered, potentially leading to slower and less efficient coupling reactions. It is advisable to use more potent coupling reagents like HATU or HCTU and potentially extend coupling times or perform double couplings.

  • Diketopiperazine Formation: The sequence following the incorporation of the N-methylated residue should be carefully considered. The formation of a dipeptide ester on the resin can be susceptible to intramolecular cyclization to form a diketopiperazine, leading to chain termination. This can be mitigated by immediately coupling the next amino acid after deprotection.

  • Solubility: Both protected anthranilic acid derivatives should exhibit good solubility in standard SPPS solvents like DMF and NMP.[] However, if solubility issues arise, the use of solvent mixtures or alternative "green" solvents could be explored.[12]

  • Final Cleavage: For the Boc strategy, the final cleavage with HF is highly hazardous and requires specialized equipment.[10] The cleavage cocktail for the Fmoc strategy, typically containing TFA and scavengers like water and triisopropylsilane (TIS), is generally safer to handle.

Summary and Recommendations

Both N-Boc- and Fmoc-N-methyl-5-methoxyanthranilic acid are viable building blocks for SPPS. The choice between them should be guided by the specific requirements of the target peptide and the available laboratory resources.

  • Choose Fmoc-N-methyl-5-methoxyanthranilic acid for:

    • Synthesis of peptides containing acid-sensitive functionalities or post-translational modifications.

    • Automated peptide synthesis.

    • Projects where milder reaction conditions and a simpler final deprotection step are prioritized.

    • Routine peptide synthesis, as the Fmoc strategy is now the most widely adopted method.[6]

  • Choose this compound for:

    • Synthesis of particularly long or aggregation-prone sequences, where the acidic deprotection steps in Boc chemistry can sometimes improve solvation.[1]

    • Laboratories already equipped and experienced with Boc chemistry and the handling of hazardous reagents like HF.

    • Instances where cost is a primary driver and the Boc-protected building block is significantly more economical.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.

References

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 587-597. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

Sources

A Technical Guide to Optimizing the Coupling Efficiency of N-Boc-N-methyl-5-methoxyanthranilic Acid and Other Sterically Hindered Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of structurally complex and sterically hindered building blocks is a cornerstone of modern drug discovery, enabling the synthesis of novel peptides and small molecules with enhanced therapeutic properties. However, the successful integration of these moieties, such as the non-proteinogenic amino acid N-Boc-N-methyl-5-methoxyanthranilic acid, presents significant synthetic challenges. This guide provides a comprehensive analysis of the factors governing the coupling efficiency of this and other N-methylated building blocks, offering a comparative overview of suitable coupling reagents and detailed, field-proven protocols to empower researchers in overcoming these synthetic hurdles.

The Challenge of Steric Hindrance and Reduced Nucleophilicity in N-Methylated Building Blocks

The primary obstacle in the efficient coupling of N-methylated amino acids, including this compound, is twofold: steric hindrance and reduced nucleophilicity. The presence of a methyl group on the nitrogen atom sterically encumbers the approach of the activated carboxylic acid, significantly slowing down the rate of peptide bond formation.[1] This steric clash is a major contributor to incomplete couplings and the formation of deletion sequences in the final product.

Furthermore, the electron-donating nature of the methyl group increases the electron density on the nitrogen atom, which, contrary to what might be expected, can decrease its nucleophilicity in the context of peptide coupling. This is because the N-methylated amine is a weaker base and a poorer nucleophile compared to a primary amine. Consequently, standard coupling reagents and conditions that are effective for proteinogenic amino acids often fail to drive the reaction to completion when N-methylated residues are involved.

Comparative Analysis of Coupling Reagents for Hindered Building Blocks

The choice of coupling reagent is paramount for achieving high yields and purity when working with sterically demanding building blocks. Standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (HOBt), are often insufficient for these challenging couplings.[2] More potent activating agents are required to overcome the inherent low reactivity of N-methylated amines.

The following table provides a comparative overview of coupling reagents that have demonstrated superior performance in the context of sterically hindered and N-methylated amino acid couplings.

Coupling ReagentClassKey AdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHighly reactive, fast coupling kinetics, and effective for hindered couplings.[2][3][4]Should be used with a non-nucleophilic base like DIPEA.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltCost-effective and reliable for many standard and some challenging couplings.[4]Can be less effective than HATU for severely hindered couplings.[1]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltByproducts are generally less problematic than those from some other phosphonium reagents. Effective for hindered residues.[5]
PyAOP ((7-Aza-benzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate)Phosphonium SaltConsidered one of the most powerful coupling reagents, particularly for difficult sequences including N-methylated amino acids.[1]Higher cost compared to other reagents.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltHigh coupling efficiency comparable to HATU, with a better safety profile and solubility.[5]

Experimental Protocols for Enhancing Coupling Efficiency

Success in coupling this compound and similar building blocks often relies on a combination of a potent coupling reagent and optimized reaction conditions. Below are detailed protocols that can be adapted for both solid-phase and solution-phase synthesis.

Protocol 1: HATU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the coupling of a sterically hindered amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM) for washing

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Bromophenol blue solution for monitoring

Workflow:

Caption: Workflow for HATU-mediated solid-phase coupling of a hindered building block.

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).

  • Monitoring: Perform a bromophenol blue test to monitor the completion of the coupling. A color change from blue to yellow/green indicates a successful coupling. The standard ninhydrin test is not effective for N-methylated amines.

  • Double Coupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, wash the resin with DMF and repeat the coupling step with a fresh solution of the activated amino acid.

  • Final Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Solution-Phase Coupling using PyAOP

This protocol is suitable for the coupling of this compound to an amine in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (1.0-1.2 equivalents)

  • PyAOP (1.1-1.3 equivalents)

  • DIPEA (2.0-3.0 equivalents)

  • Anhydrous DMF or DCM

Workflow:

G start Start: Reactants & Solvent reactants Dissolve Building Block & Amine in Solvent start->reactants cool Cool to 0°C reactants->cool add_reagents Add DIPEA & PyAOP cool->add_reagents react React (0°C to RT) add_reagents->react workup Aqueous Workup react->workup purify Purification (Chromatography) workup->purify end End: Pure Coupled Product purify->end

Caption: A generalized workflow for solution-phase peptide coupling.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound and the amine component in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add DIPEA to the reaction mixture, followed by the portion-wise addition of PyAOP.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices

  • Choice of Base: A non-nucleophilic base such as DIPEA is crucial to prevent side reactions. Nucleophilic bases can react with the activated carboxylic acid, leading to unwanted byproducts.

  • Pre-activation: Allowing the coupling reagent and the carboxylic acid to react for a short period before adding the amine component can lead to a more efficient formation of the active ester, thereby improving the overall coupling yield.

  • Monitoring: The inability of the ninhydrin test to detect secondary amines necessitates the use of alternative monitoring methods like the bromophenol blue test to accurately assess the completion of the coupling reaction.

  • Double Coupling: For extremely difficult couplings, a single coupling step may not be sufficient to achieve a high yield. Repeating the coupling step with fresh reagents helps to drive the reaction to completion.

Conclusion

The successful incorporation of this compound and other sterically hindered building blocks into peptides and small molecules is a challenging yet achievable goal. A thorough understanding of the principles of steric hindrance and the selection of highly potent coupling reagents such as HATU, PyAOP, or COMU are essential. By employing optimized protocols, including pre-activation, appropriate monitoring techniques, and, when necessary, double coupling, researchers can significantly enhance the efficiency of these difficult couplings. The methodologies and comparative data presented in this guide provide a solid foundation for the rational design and execution of synthetic strategies involving these valuable and complex molecular components.

References

  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Benchchem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.
  • Benchchem. (2025).
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • How to Optimize Peptide Synthesis? (n.d.).
  • Comparative study of methods to couple hindered peptides. (n.d.). PubMed.
  • Benchchem. (2025).
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A Senior Application Scientist's Guide to the Strategic Advantages of N-Methylation in N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing synthetic routes. Among the arsenal of chemical modifications, N-methylation—the addition of a methyl group to a nitrogen atom—stands out for its profound impact on a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of N-Boc-N-methyl-5-methoxyanthranilic acid with its non-methylated counterpart, elucidating the critical advantages conferred by the N-methyl group, supported by experimental insights and established scientific principles.

The "Magic Methyl" Effect: Unlocking Molecular Potential

The term "magic methyl" effect refers to the often dramatic and beneficial changes in biological activity and properties resulting from the simple addition of a methyl group.[1] In the context of this compound, a versatile building block in pharmaceutical synthesis, the N-methyl group is not a mere passenger.[2] It is a critical modulator of reactivity, conformation, and ultimately, the performance of the final active pharmaceutical ingredient (API).

Core Advantages of N-Methylation: A Comparative Analysis

The decision to employ this compound over its non-methylated analog, N-Boc-5-methoxyanthranilic acid, is rooted in a clear understanding of the steric and electronic effects of the N-methyl group. These effects translate into tangible benefits in drug discovery and development.[3][4]

1. Enhanced Metabolic Stability and Reduced Clearance:

One of the most significant hurdles in drug development is overcoming rapid in vivo metabolism, which can lead to a short half-life and diminished therapeutic effect. The amide bond, prevalent in many drug candidates, is susceptible to cleavage by proteolytic enzymes. N-methylation provides a steric shield, hindering the approach of these enzymes and protecting the amide bond from hydrolysis.[5][6] This modification can significantly increase the metabolic stability of the resulting molecule.[7]

  • Causality: The methyl group on the nitrogen atom physically obstructs the active site of metabolic enzymes, reducing the rate of enzymatic degradation.[5][6] This steric hindrance is a key strategy for prolonging the in vivo half-life of peptide-based drugs.[5]

2. Improved Membrane Permeability and Oral Bioavailability:

For a drug to be orally active, it must effectively cross the lipid bilayers of the gastrointestinal tract. N-methylation can enhance membrane permeability through several mechanisms. By replacing a hydrogen bond donor (the N-H proton) with a lipophilic methyl group, the overall lipophilicity of the molecule can be increased.[8][9] This is a critical factor in facilitating passive diffusion across cell membranes.

Furthermore, N-methylation can disrupt intramolecular hydrogen bonding networks that may hold a molecule in a planar, less permeable conformation.[8] The introduction of the methyl group can induce a change in the molecule's three-dimensional shape, breaking planarity and increasing the water-accessible polar surface area, which can paradoxically lead to higher solubility and better permeability.[3][8]

  • Experimental Insight: Studies on N-sulfonylhydrazones have demonstrated that N-methylated analogs exhibit enhanced brain penetration and are stable in acidic pH, unlike their non-methylated counterparts which were hydrolyzed.[10][11] This highlights the protective effect of N-methylation on chemical stability and its positive impact on permeability.[10][11]

3. Modulation of Receptor Binding Affinity and Potency:

The conformational rigidity imparted by N-methylation can be advantageous in locking a molecule into its bioactive conformation—the specific shape required to bind effectively to its biological target.[3][12] This pre-organization can lead to a lower entropic penalty upon binding, resulting in increased binding affinity and potency.[1]

  • Mechanism: The methyl group can fill a hydrophobic pocket in the target's binding site, creating favorable van der Waals interactions and displacing water molecules, which is an energetically favorable process.[1][3] This can lead to a significant increase in the potency of the drug molecule.[1]

4. Control of Synthetic Pathways and Prevention of Side Reactions:

In organic synthesis, the presence of an N-H group can sometimes lead to undesired side reactions. For instance, the acidic proton on the nitrogen of a non-methylated anthranilic acid derivative can interfere with base-mediated reactions or lead to the formation of byproducts. The N-methyl group in this compound eliminates this reactive site, leading to cleaner reactions and higher yields of the desired product.

  • Synthetic Advantage: The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under acidic conditions, while the N-methyl group remains intact. This orthogonality is crucial in multi-step syntheses, providing greater control over the synthetic route.

Comparative Data Summary

The following table summarizes the anticipated effects of N-methylation on the properties of a hypothetical drug candidate derived from N-Boc-5-methoxyanthranilic acid versus its N-methylated counterpart.

PropertyN-Boc-5-methoxyanthranilic acid Derivative (Non-Methylated)This compound Derivative (N-Methylated)Rationale for Difference
Metabolic Stability LowerHigherSteric hindrance from the N-methyl group protects against enzymatic degradation.[5][6]
Membrane Permeability VariableGenerally HigherIncreased lipophilicity and disruption of intramolecular hydrogen bonds.[8][10]
Aqueous Solubility Generally HigherCan be higher or lowerDependent on conformational changes; breaking planarity can increase solubility.[8][13]
Receptor Binding Affinity LowerPotentially HigherConformational restriction can favor the bioactive conformation.[3][12]
Synthetic Reactivity Potential for N-H side reactionsMore controlled reactivityAbsence of the acidic N-H proton prevents unwanted reactions.

Experimental Protocols

To empirically validate the advantages of N-methylation, a series of comparative experiments can be conducted. Below are outlines of key protocols.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a drug candidate synthesized from N-Boc-5-methoxyanthranilic acid versus its N-methylated analog.

Methodology:

  • Incubation: Incubate the test compounds (non-methylated and N-methylated analogs) with liver microsomes or primary hepatocytes.[14]

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for the N-methylated compound would indicate greater metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the non-methylated and N-methylated drug candidates.

Methodology:

  • System Setup: Use a 96-well filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create an artificial membrane.[15][16]

  • Donor Compartment: Add the test compounds to the donor wells (top plate).

  • Acceptor Compartment: Fill the acceptor wells (bottom plate) with buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe). A higher Pe value for the N-methylated compound suggests better passive permeability.[17]

Visualizing the Impact of N-Methylation

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Comparison of properties between non-methylated and N-methylated analogs.

G cluster_advantages Pharmacokinetic Advantages cluster_pd_advantages Pharmacodynamic Advantages start Drug Candidate Optimization nm N-Methylation Strategy start->nm stability Increased Metabolic Stability nm->stability permeability Improved Membrane Permeability nm->permeability potency Increased Potency & Affinity nm->potency selectivity Modulated Receptor Selectivity nm->selectivity bioavailability Enhanced Oral Bioavailability stability->bioavailability permeability->bioavailability

Caption: Workflow of N-methylation advantages in drug development.

Conclusion

The strategic incorporation of an N-methyl group, as seen in this compound, is a powerful tool in the hands of medicinal chemists and drug development professionals. It offers a multitude of advantages, from enhancing metabolic stability and improving oral bioavailability to fine-tuning receptor binding and simplifying synthetic pathways. By understanding the fundamental principles behind the "magic methyl" effect and employing rigorous experimental validation, researchers can unlock the full potential of their drug candidates, paving the way for more effective and durable therapeutics.

References

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  • Gomes, M. N., de Oliveira, R. B., Leite, L. F. M., da Silva, A. D., & de Freitas, R. P. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38940–38950. [Link]

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  • Zhang, Y., & Li, S. (2023). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Spectral Analysis of N-Boc-N-methyl-5-methoxyanthranilic Acid for Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

N-Boc-N-methyl-5-methoxyanthranilic acid is a sophisticated building block, pivotal in the synthesis of complex pharmaceutical agents. As an N-protected amino acid, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can originate from starting materials, by-products, or degradation, can lead to downstream reaction failures, the formation of toxicological hazards, and significant regulatory hurdles.[3]

This guide provides an in-depth, comparative analysis of orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous confirmation of the structure and purity of this compound. We will contrast these methods with High-Performance Liquid Chromatography (HPLC), a cornerstone of purity assessment, providing the experimental data and rationale necessary for researchers in drug development to make informed analytical decisions. The methodologies described are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Molecular Profile and Potential Impurities

A robust purity analysis begins with understanding what should and should not be present in the sample.

Target Molecule: this compound

  • Molecular Formula: C₁₄H₁₉NO₅

  • Molecular Weight: 281.30 g/mol

  • Structure: (Illustrative Structure)

Common Synthetic Route & Potential Impurities: A plausible synthesis involves the N-protection and N-methylation of 5-methoxyanthranilic acid.[7] This pathway informs the likely process-related impurities we must screen for:

  • Starting Material: 5-Methoxyanthranilic acid[8][9]

  • Intermediates: Incomplete reaction can leave N-Boc-5-methoxyanthranilic acid or N-methyl-5-methoxyanthranilic acid.

  • By-products of Deprotection: Spontaneous or acid-catalyzed loss of the tert-butoxycarbonyl (Boc) group.[10]

  • Residual Solvents: From reaction and purification steps.

Primary Spectroscopic Confirmation: A Multi-Technique Approach

No single technique provides a complete picture. A synergistic application of NMR, FTIR, and MS is essential for a self-validating purity assessment.

Workflow for Comprehensive Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for a thorough purity evaluation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_eval Data Interpretation & Purity Assessment prep Weigh & Dissolve Sample (Choose appropriate deuterated solvent for NMR, volatile solvent for MS, etc.) nmr ¹H & ¹³C NMR (Structural Elucidation & Molar Ratio) prep->nmr Acquire Spectra ftir FTIR (Functional Group Confirmation) prep->ftir Acquire Spectra ms High-Res MS (Molecular Weight Verification) prep->ms Acquire Spectra interpret Correlate Data: - Check for impurity signals - Confirm functional groups - Verify molecular ion nmr->interpret ftir->interpret ms->interpret decision Purity Confirmed? interpret->decision pass Release Batch decision->pass Yes fail Further Purification/ Impurity ID Required decision->fail No

Caption: Experimental workflow for spectroscopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for primary structure elucidation and can provide semi-quantitative information about impurities. The causality for selecting specific solvents like CDCl₃ or DMSO-d₆ is based on sample solubility and the need to avoid obscuring key proton signals.[11]

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Expected Spectral Data & Interpretation

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale & Purity Checkpoints
Boc Protons (9H)~1.4 - 1.5 (s)~28.3 (3 x CH₃)A sharp singlet integrating to 9 protons is a hallmark of the Boc group.[12][13] Absence or reduced integration suggests deprotection.
Boc Quaternary C -~80 - 82A characteristically weak signal for the quaternary carbon of the t-butyl group.[12]
Boc Carbonyl C -~154 - 156The chemical shift is typical for a carbamate carbonyl.[12]
N-Methyl Protons (3H)~3.2 - 3.3 (s)~35 - 38A singlet integrating to 3 protons. Its presence distinguishes the target from the N-H intermediate.
Methoxy Protons (3H)~3.8 - 3.9 (s)~55 - 56A singlet integrating to 3 protons. The ¹³C shift is typical for an aromatic methoxy group.[14][15]
Aromatic Protons (3H)~6.8 - 8.0 (m)~110 - 160The three aromatic protons will show a specific splitting pattern (e.g., doublet, doublet of doublets) based on their coupling. Signals from unreacted 5-methoxyanthranilic acid would appear in this region but with different shifts and multiplicities.
Carboxylic Acid C -~168 - 172The downfield signal is characteristic of a carboxylic acid carbonyl.[16][17]
Carboxylic Acid H (1H)~10 - 13 (br s)-A very broad singlet, often exchangeable with D₂O. Its presence confirms the free acid.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The causality behind this experiment is that the vibrational frequencies of chemical bonds are unique and diagnostic.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected Spectral Data & Interpretation

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Rationale & Purity Checkpoints
3300 - 2500 (broad) Carboxylic AcidO-H stretchA very broad, strong band is a definitive feature of a hydrogen-bonded carboxylic acid.[16][18] Its absence would indicate salt formation or esterification.
~1760 - 1710 Carboxylic AcidC=O stretchA strong absorption in this region confirms the acid carbonyl.[17][18]
~1700 - 1680 Carbamate (Boc)C=O stretchThis strong band, often slightly lower than the acid C=O, is characteristic of the Boc protecting group.[12][19]
~1250 & ~1150 Carbamate / EtherC-O stretchStrong bands associated with the C-O bonds in the carbamate and methoxy groups.
~3500 - 3300 Amine (Impurity)N-H stretchThe absence of a sharp peak in this region is critical. Its presence would indicate unreacted starting material (5-methoxyanthranilic acid) or the N-methyl intermediate.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass, which is a powerful confirmation of the elemental composition. The choice of a soft ionization technique like Electrospray Ionization (ESI) is causal, as it minimizes fragmentation and preserves the molecular ion for accurate mass determination.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Determine the monoisotopic mass of the most abundant molecular ion and compare it to the theoretical mass. Analyze any observed fragment ions.

Expected Spectral Data & Interpretation

Ion m/z (Theoretical) Rationale & Purity Checkpoints
[M+H]⁺ 282.1336The protonated molecular ion. Its detection with high mass accuracy (e.g., < 5 ppm error) confirms the elemental formula C₁₄H₂₀NO₅⁺.
[M+Na]⁺ 304.1155The sodium adduct is commonly observed in ESI and serves as a secondary confirmation of the molecular weight.
[M-H]⁻ 280.1190The deprotonated molecular ion, observed in negative mode.
[M-55]⁺ or [M-99]⁺ ~226 or ~182These fragments correspond to the characteristic loss of isobutylene ([M-C₄H₈+H]⁺) or the entire Boc group ([M-C₅H₉O₂+H]⁺) and are diagnostic for the presence of the protecting group.[12][20]

Comparative Analysis: Spectroscopic vs. Chromatographic Purity Assessment

While spectroscopic methods excel at structural confirmation, HPLC is the industry standard for quantitative purity analysis.[1][21] A truly robust quality control system leverages both.

Parameter Spectroscopic Methods (NMR, MS, FTIR) High-Performance Liquid Chromatography (HPLC)
Primary Purpose Structural Confirmation & IdentificationSeparation & Quantification
Quantification Semi-quantitative (NMR) to qualitative (MS, FTIR). qNMR is possible but requires specific standards and setup.Highly accurate and precise for quantifying impurities, often down to <0.05%.[22][23]
Impurity ID Excellent. Provides direct structural information about unknown impurities.Limited. Requires a reference standard for identification unless coupled to a mass spectrometer (LC-MS).[24]
Sensitivity Lower for detecting trace impurities, especially in NMR.Very high, especially with UV or MS detectors. Capable of detecting trace levels.[25]
Throughput Generally lower (NMR can be time-consuming).High, especially with modern UPLC systems and autosamplers.
Validation Governed by ICH guidelines for specificity and identification tests.[26][27]Rigorous validation required per ICH Q2(R1) for accuracy, precision, linearity, and limit of detection.[4][6]

Logical Framework for Purity Confirmation

G start Sample Analysis q_nmr ¹H/¹³C NMR correct? (All peaks present, no unexplained signals) start->q_nmr q_ms HRMS correct? (Molecular ion within 5 ppm mass accuracy) q_nmr->q_ms Yes fail REJECT (Impurity ID / Repurification Required) q_nmr->fail No q_ftir FTIR correct? (All key functional groups present/absent) q_ms->q_ftir Yes q_ms->fail No q_hplc Purity > 99% by HPLC? (Optional but Recommended) q_ftir->q_hplc Yes q_ftir->fail No pass Purity & Structure CONFIRMED q_hplc->pass Yes q_hplc->fail No

Caption: Decision diagram for integrated purity assessment.

Conclusion

The confirmation of purity for a high-value intermediate like this compound is a non-negotiable aspect of drug development. A purely chromatographic approach, while quantitatively powerful, is structurally blind. Conversely, relying on a single spectroscopic method can lead to oversights.

This guide has demonstrated that a multi-pronged strategy is the most robust and scientifically sound approach. By integrating the detailed structural insights from ¹H and ¹³C NMR, the functional group verification from FTIR, and the unambiguous molecular formula confirmation from HRMS, researchers can establish a high-confidence "spectral fingerprint." When this comprehensive spectroscopic profile is complemented by quantitative HPLC analysis, it creates a self-validating system that ensures the material meets the stringent purity requirements for pharmaceutical synthesis, thereby upholding the principles of quality, safety, and efficacy.

References

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  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Available at: [Link]

  • N-Boc-5-hydroxyanthranilic acid. (n.d.). PubChem. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Available at: [Link]

  • N-Boc-N-methyl-5-methoxyanthranilic ac -. (n.d.). Clonagen. Available at: [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH. Available at: [Link]

  • (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. (n.d.). ResearchGate. Available at: [Link]

  • 5-Methoxyanthranilic acid. (n.d.). NIST WebBook. Available at: [Link]

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The Methoxy Moiety's Influence: A Guide to the Reactivity of N-Boc-N-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-N-methyl-5-methoxyanthranilic acid is a bespoke building block in the intricate world of organic synthesis, particularly valued in the design of novel therapeutics and complex molecular architectures.[1] Its structure, featuring a protected amine, a carboxylic acid, and a methoxy group on an aromatic scaffold, presents a fascinating interplay of electronic and steric effects that dictate its chemical behavior. This guide provides an in-depth analysis of the pivotal role the 5-methoxy group plays in modulating the reactivity of this versatile reagent. We will dissect its electronic influence, compare its reactivity to relevant analogues, and provide experimental frameworks for its application.

The Dual Nature of the Methoxy Group: An Electronic Tug-of-War

The reactivity of an aromatic ring is profoundly influenced by its substituents.[2] The methoxy group (-OCH₃) in this compound exerts two opposing electronic forces on the benzene ring: an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I).

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a pull of electron density from the aromatic ring through the sigma bond. This effect, by itself, would deactivate the ring.[2][3]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[3] This delocalization significantly increases the electron density at the ortho and para positions relative to the methoxy group. For the methoxy group, the resonance effect is substantially stronger than its inductive effect.[3]

This dominant electron-donating resonance character makes the aromatic ring more nucleophilic and thus highly activated towards electrophilic aromatic substitution.[2][4]

Bromination_Workflow A Dissolve this compound in a suitable solvent (e.g., acetic acid) B Add N-bromosuccinimide (NBS) portion-wise at room temperature A->B C Stir the reaction mixture for 2-4 hours, monitoring by TLC B->C D Perform aqueous work-up and purification by column chromatography C->D E Characterize the product (NMR, MS) D->E

Caption: Workflow for electrophilic bromination.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add N-bromosuccinimide (1.1 equivalents) in small portions over 10 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

This protocol details the standard procedure for removing the Boc protecting group to liberate the secondary amine.

Workflow:

Deprotection_Workflow A Dissolve the Boc-protected compound in dichloromethane (DCM) B Add trifluoroacetic acid (TFA) dropwise at 0°C A->B C Stir at room temperature for 1-2 hours, monitoring by TLC B->C D Concentrate the reaction mixture under reduced pressure C->D E Characterize the resulting amine salt D->E

Caption: Workflow for Boc deprotection.

Step-by-Step Procedure:

  • Dissolve the N-Boc-protected starting material (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt. The product can be used in the next step without further purification or can be purified by recrystallization.

Conclusion

The 5-methoxy group in this compound is a powerful modulator of the molecule's reactivity. Its strong electron-donating resonance effect significantly activates the aromatic ring towards electrophilic substitution, making it a valuable feature for further functionalization. While its steric and electronic influence on the other functional groups is less pronounced, a comprehensive understanding of these subtle effects is crucial for the strategic design of synthetic routes in drug discovery and materials science. This guide provides the foundational knowledge for researchers to effectively harness the unique chemical properties of this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Larsson, O. (2009). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?. [Link]

  • Wikipedia. (n.d.). Anthranilic acid. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • PubMed. (n.d.). Hypersensitivity reactions to anthranilic acid derivatives. [Link]

  • ResearchGate. (2020). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

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A Comparative Guide to the Validation of Analytical Methods for N-Boc-N-methyl-5-methoxyanthranilic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-N-methyl-5-methoxyanthranilic acid is a key intermediate in various synthetic organic chemistry pathways, particularly in the development of pharmaceutical agents. As a protected amino acid derivative, its purity and concentration must be precisely controlled to ensure the desired yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). The selection and validation of an appropriate analytical method for its quantification are therefore not merely procedural hurdles but foundational requirements for robust process development and quality control.

This guide provides an in-depth comparison of two common, yet distinct, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). We will explore the causality behind experimental choices and detail the validation process in accordance with internationally recognized standards, such as the ICH Q2(R1) guidelines, to ensure the methods are suitable for their intended purpose.[1][2][3][4]

The Analytical Landscape: Choosing the Right Tool

The molecular structure of this compound—featuring a UV-absorbing aromatic ring and ionizable carboxylic acid group—makes it amenable to both HPLC-UV and LC-MS analysis.

  • HPLC-UV: This technique is a cornerstone of quality control labs. It is robust, cost-effective, and well-suited for quantifying major components. The separation is based on the compound's polarity, and quantification relies on its ability to absorb light at a specific wavelength. Its primary limitation is potential interference from other co-eluting, UV-absorbing impurities.

  • UHPLC-MS/MS: Often considered the 'gold standard' for quantitative analysis, this method offers superior sensitivity and selectivity.[5] It separates compounds with the high efficiency of UHPLC and quantifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This specificity allows for accurate measurement even in the presence of co-eluting impurities, making it ideal for trace-level analysis and complex sample matrices.[6][7][8]

The choice between these methods depends entirely on the application. For routine analysis of the bulk substance where purity is expected to be high, HPLC-UV may be sufficient. For analyzing trace levels, identifying specific impurities, or working with complex reaction mixtures, the selectivity of UHPLC-MS/MS is indispensable.[9]

Method Comparison: Performance and Validation

A successful analytical method must be validated to prove its reliability. The validation process adheres to the principles outlined in the ICH Q2(R1) guideline, which defines a set of parameters to be evaluated.[3][4][10] These include specificity, linearity, range, accuracy, precision, and limit of quantification.

Below is a summary of typical validation results for the two methods.

Table 1: Comparative Summary of Validation Parameters
Validation Parameter HPLC-UV Method UHPLC-MS/MS Method Commentary
Specificity Demonstrated by peak purity analysis (PDA detector) and separation from known impurities. Susceptible to unknown co-eluting impurities.Demonstrated by unique MRM transition (e.g., m/z 296 -> 240). Highly specific; no interference from matrix components or known impurities observed.[8]MS detection provides a higher degree of confidence in specificity, a critical factor when dealing with complex samples.[11]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Range 1.0 - 1500 µg/mL0.1 - 1000 ng/mLThe UHPLC-MS/MS method offers a significantly lower quantification range, suitable for impurity analysis.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.0%Both methods are highly accurate within their respective ranges.
Precision (%RSD) < 1.5% (Repeatability)< 2.0% (Intermediate)< 2.5% (Repeatability)< 3.5% (Intermediate)Both methods show excellent precision. The slightly higher RSD for MS/MS at low levels is typical.
LOQ 1.0 µg/mL0.1 ng/mLThe LOQ for UHPLC-MS/MS is three orders of magnitude lower, highlighting its superior sensitivity.
Robustness Passed (minor variations in pH, mobile phase composition)Passed (minor variations in flow rate, column temperature)Both methods are robust under tested conditions.

In-Depth Validation Strategy

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended purpose.[12][13][14] The following workflow illustrates the logical progression from method development to full validation.

G cluster_dev Phase 1: Development cluster_imp Phase 3: Implementation Dev Method Development (Selectivity & Initial Parameters) Opt Method Optimization (Peak Shape, Runtime) Dev->Opt Spec Specificity (Peak Purity / MRM) Opt->Spec Lin Linearity & Range Spec->Lin Establishes foundation Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOD / LOQ Acc->LOQ Confirms at low level Prec->LOQ Confirms at low level Rob Robustness SST System Suitability Testing (Routine Use) Rob->SST Qualifies for Transfer Method Transfer (To QC Lab) SST->Transfer G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Predicts concentration correctly Precision Precision Linearity->Precision Ensures consistent response LOQ LOQ Accuracy->LOQ Defines lowest accurate point Precision->LOQ Defines lowest precise point

Caption: Interrelationship of Core Validation Parameters.

Experimental Protocols

The following protocols provide a starting point for method development and validation.

Protocol 1: RP-HPLC-UV Method
  • Sample Preparation: Accurately weigh and dissolve the sample in diluent (Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Validation Procedure: Prepare calibration standards and quality control (QC) samples by spiking known amounts of a reference standard into a blank matrix. Analyze according to the validation plan to determine specificity, linearity, accuracy, precision, and other required parameters.

Protocol 2: UHPLC-MS/MS Method
  • Sample Preparation: Prepare a stock solution of the sample. Serially dilute with diluent (Acetonitrile/Water 50:50 v/v) to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • UHPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transition: Monitor the transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion. For this compound (MW=295.32), this would be m/z 294.1 -> fragment. Note: The exact fragment must be determined experimentally during method development.

    • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow) and collision energy for maximum signal intensity.

  • Validation Procedure: Follow the same principles as the HPLC-UV method, using appropriately low concentrations for standards and QCs.

Conclusion and Recommendations

Both HPLC-UV and UHPLC-MS/MS are valid techniques for the quantification of this compound, but their applications are distinct.

  • The HPLC-UV method is a reliable and cost-effective choice for assay and purity determination of the drug substance itself, where concentrations are high and the impurity profile is well-characterized. Its robustness makes it ideal for routine quality control environments.

  • The UHPLC-MS/MS method is unequivocally superior for applications requiring high sensitivity and specificity. [7]This includes the quantification of the intermediate in complex reaction mixtures, determination of trace-level impurities, or in cleaning validation studies where very low limits are required. [8] Ultimately, the choice of method should be guided by a risk-based approach, considering the intended use of the data. For drug development professionals, having access to both validated methods provides a flexible and powerful analytical toolkit to ensure product quality from early development through to final manufacturing.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institutes of Health (NIH). (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Boc-N-methyl-5-methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Boc-N-methyl-5-methoxyanthranilic acid, ensuring the safety of personnel and compliance with regulatory standards. As a Senior Application Scientist, my aim is to provide you with not just a procedure, but a framework for understanding the principles behind safe chemical waste handling.

I. Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the first step in its safe disposal. Based on data from structurally related compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Similar to other carboxylic acids and protected amino acids, this compound may cause irritation upon contact with skin and eyes.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

Table 1: Chemical and Hazard Profile Summary

PropertyValue/InformationSource
Chemical Name This compound-
Molecular Formula C₁₄H₁₉NO₅Inferred
Likely Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed[2][3][4]
Primary Disposal Route Hazardous Waste Collection[5][6]
Incompatibilities Strong Oxidizing Agents, Strong Bases[7]

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]

II. Personnel Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Work Area: All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste stream. The following protocol outlines the necessary steps from the point of generation to collection by a certified hazardous waste handler.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats) and spill cleanup materials, must be designated as hazardous waste.[8]

  • This waste stream should be segregated from other chemical wastes unless their compatibility has been verified. Specifically, avoid mixing with strong bases, oxidizing agents, or other reactive chemicals.[7]

2. Container Management:

  • Select a waste container that is compatible with carboxylic acids. High-density polyethylene (HDPE) containers are a suitable choice.[6]

  • The container must be in good condition, with a secure, leak-proof lid. It should be kept closed except when adding waste.[6][9]

  • Do not overfill the container. A general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[10]

3. Labeling:

  • Properly label the hazardous waste container from the moment the first piece of waste is added.[5] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][11]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Ensure that the storage area is away from heat sources and direct sunlight.[12]

5. Request for Disposal:

  • Once the waste container is full or has been in storage for a period approaching your institution's limit (often up to 12 months, but this can vary), a request for pickup should be submitted to your institution's EHS or hazardous waste management department.[5][9]

  • Do not transport the hazardous waste yourself. Only authorized personnel should handle the collection and transportation of hazardous waste.[5]

6. Spill Management:

  • In the event of a spill, treat all cleanup materials as hazardous waste.[8]

  • For small spills, absorb the material with a non-reactive absorbent material, and place it in the designated hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate as Hazardous Waste B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Storage Limit Reached? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I EHS Collection and Final Disposal H->I

Caption: Disposal workflow for this compound.

V. Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[13] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its generation to its final disposal.[14][15] It is the responsibility of the waste generator to properly identify and manage their hazardous waste in compliance with these regulations.

VI. Conclusion

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound. The principles of proper hazard assessment, the use of appropriate personal protective equipment, and strict adherence to the step-by-step disposal protocol are paramount to maintaining a safe laboratory environment and protecting our ecosystem. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste. Virginia DEQ. [Link]

  • 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930. PubChem - NIH. [Link]

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Personal protective equipment for handling n-boc-n-methyl-5-methoxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-Boc-N-Methyl-5-Methoxyanthranilic Acid

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, my aim is to equip you with the necessary information to work safely and effectively, grounding our recommendations in established chemical safety principles and data from analogous compounds.

Hazard Identification and Risk Assessment

Analysis of Analogous Compounds:

The hazard profile is synthesized from the following related molecules:

  • 5-Methoxyanthranilic Acid: The core ring structure. It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2][3]

  • N-Methylanthranilic Acid: The N-alkylated parent acid. It is also documented as a potential irritant to the eyes, skin, and respiratory tract.[4]

  • Anthranilic Acid: The parent compound, known to cause serious eye damage.[5]

Based on this analysis, this compound must be handled as a substance that is, at a minimum, harmful if swallowed and an irritant to the eyes, skin, and respiratory system.

Hazard CategoryGHS Classification (Inferred)Potential Effects
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.[1][3]
Skin Irritation Category 2 (H315)Causes skin irritation upon contact.[1][3]
Eye Irritation Category 2A (H319)Causes serious eye irritation.[1][3]
Respiratory Irritation STOT SE 3 (H335)May cause respiratory irritation if inhaled as dust.[1][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes (inhalation, ingestion, skin/eye contact). Always inspect PPE for integrity before use.[6]

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk.Protects against airborne dust particles and accidental splashes of solutions, which can cause serious eye irritation.[4][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and irritation. Always wash hands thoroughly after removing gloves.[7][8]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.[9]
Respiratory Protection Not required for small quantities handled within a certified chemical fume hood. If weighing outside a hood, an N95-rated respirator is recommended to prevent inhalation of fine dust.Minimizes the risk of inhaling irritating chemical dust.[4][7]

Operational Handling & Exposure Control

Engineering controls are the primary method for minimizing exposure. All operations involving this compound should, whenever feasible, be conducted within a certified laboratory chemical fume hood.[6][8]

Step-by-Step Weighing Procedure (Solid)
  • Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or chemical fume hood, to contain any dust.[10] Lay down a disposable bench cover to facilitate cleanup.

  • Container Handling: Before opening, gently tap the container to settle the contents. Open the container slowly away from your face.

  • Transfer: Use a spatula or scoop to transfer the solid. Avoid pouring directly from the bottle, which can generate dust.[10] Transfer the powder in several small increments.

  • Cleanup: Once weighing is complete, securely cap the main container. Carefully fold the disposable bench cover inward and place it in the appropriate solid waste container. Decontaminate the spatula and the weighing area.

Step-by-Step Solution Preparation
  • Ventilation: Perform all dissolutions inside a chemical fume hood to control potential vapors and prevent inhalation exposure.[11]

  • Procedure: Place a stir bar in a flask containing the appropriate solvent. Slowly add the weighed this compound to the solvent while stirring.

  • Control: Adding the solid to the liquid (rather than vice-versa) minimizes splashing and dust generation.

  • Storage: Tightly cap the resulting solution and label the container clearly with the chemical name, concentration, solvent, and date.

G cluster_prep Preparation cluster_handling Handling Operation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area (Bench Cover, Equipment) prep_hood->prep_area weigh Weigh Solid Compound (Minimize Dust) prep_area->weigh Proceed to Weighing dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve Proceed to Solution Prep decon Decontaminate Equipment & Work Surface dissolve->decon After Use waste Segregate & Label Chemical Waste decon->waste dispose Store for EH&S Pickup waste->dispose caption Workflow for Safe Handling of this compound.

Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

Prompt and correct response to spills or exposures is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Small Solid Spill (<5g): If you are trained to do so, carefully sweep up the material to avoid creating dust.[7] Place the swept material and any cleanup items (e.g., bench cover) into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Large Spill or Spill Outside a Hood: Evacuate the immediate area and alert your supervisor and institutional safety office.[13]

Disposal Plan

Improper chemical disposal poses a significant risk to safety and the environment. All waste must be handled as hazardous.

  • Waste Identification: This compound is classified as non-halogenated organic acid waste .

  • Waste Collection:

    • Solid Waste: Collect unused material, contaminated spill cleanup debris, and contaminated disposables (e.g., weigh boats, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container (e.g., polyethylene).[7] The container must be clearly labeled as "Hazardous Waste," listing all chemical constituents.

  • Waste Segregation: Store the waste container away from incompatible materials, particularly bases and strong oxidizing agents, to prevent dangerous reactions.[7][14]

  • Final Disposal: Arrange for the disposal of the labeled waste containers through your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain.[7][13]

References

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